(E)-Ethyl p-methoxycinnamate
Description
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGCHLFKUPGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862787 | |
| Record name | Ethyl 4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1929-30-2 | |
| Record name | Ethyl p-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of (E)-Ethyl p-methoxycinnamate: A Technical Guide
Introduction
(E)-Ethyl p-methoxycinnamate (EPMC) is a prominent naturally occurring cinnamate ester, primarily isolated from the rhizomes of Kaempferia galanga (Kencur).[1] It is widely recognized for its role as a UV-absorber in sunscreens and possesses a range of pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Accurate and unambiguous structural confirmation is critical for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic characterization of EPMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers and scientists.
Molecular Structure
The structure of this compound, with the IUPAC name ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, consists of a para-substituted methoxy-phenyl ring attached to an ethyl acrylate moiety in the trans (E) configuration.[3]
Chemical Formula: C₁₂H₁₄O₃[4] Molecular Weight: 206.24 g/mol
Data Presentation: Spectroscopic Analysis
The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |
| 1.32 | Triplet (t) | 7.5 | 3H | -O-CH₂-CH₃ |
| 3.82 | Singlet (s) | - | 3H | Ar-OCH₃ |
| 4.25 | Quartet (q) | 7.5 | 2H | -O-CH₂ -CH₃ |
| 6.31 | Doublet (d) | 16.0 | 1H | Vinylic H (α to C=O) |
| 6.90 | Doublet (d) | 7.0 | 2H | Aromatic H (ortho to -OCH₃) |
| 7.42 | Doublet (d) | 7.0 | 2H | Aromatic H (meta to -OCH₃) |
| 7.65 | Doublet (d) | 16.0 | 1H | Vinylic H (β to C=O) |
| Data sourced from EvitaChem. |
Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum clearly confirms the structure of EPMC. The triplet at 1.32 ppm and the quartet at 4.25 ppm are characteristic of an ethyl ester group. The singlet at 3.82 ppm corresponds to the methoxy group protons. Two doublets at 6.90 ppm and 7.42 ppm indicate a para-substituted benzene ring. Crucially, the two vinylic protons appear as doublets at 6.31 ppm and 7.65 ppm with a large coupling constant of 16.0 Hz, which is definitive for the trans (E) configuration of the double bond.
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 125 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 13.8 | CH₃ | -O-CH₂-C H₃ |
| 55.4 | CH₃ | Ar-OC H₃ |
| 64.4 | CH₂ | -O-C H₂-CH₃ |
| 114.4 | CH | Aromatic CH (ortho to -OCH₃) |
| 115.9 | CH | Vinylic CH (α to C=O) |
| 127.3 | C | Aromatic C (ipso, attached to vinyl) |
| 129.8 | CH | Aromatic CH (meta to -OCH₃) |
| 144.3 | CH | Vinylic CH (β to C=O) |
| 161.5 | C | Aromatic C (ipso, attached to -OCH₃) |
| 167.5 | C | Ester Carbonyl (C =O) |
| Data sourced from ResearchGate. |
Interpretation of ¹³C NMR Spectrum: The ¹³C NMR spectrum is consistent with the presence of 12 unique carbon atoms. The signal at 167.5 ppm is characteristic of an ester carbonyl carbon. The signals at 144.3 ppm and 115.9 ppm correspond to the two vinylic carbons. The aromatic region shows four signals, confirming the para-substitution pattern. The remaining signals at 64.4, 55.4, and 13.8 ppm are assigned to the ethyl and methoxy carbons, respectively.
Table 3: Infrared (IR) Spectroscopy Data
Sample Preparation: KBr disc or Thin Film
| Wavenumber (ṽ) cm⁻¹ | Intensity | Functional Group Assignment |
| 2966, 2839 | Medium | C-H stretch (sp³) |
| 1701 - 1705 | Strong | C=O stretch (α,β-unsaturated ester) |
| 1637 | Medium | C=C stretch (alkene) |
| 1512 - 1605 | Medium-Strong | C=C stretch (aromatic ring) |
| 1173 | Strong | C-O stretch (ester) |
| 825 | Strong | C-H out-of-plane bend (p-disubstituted) |
Interpretation of IR Spectrum: The IR spectrum displays key absorption bands that identify the functional groups in EPMC. The most prominent peak is the strong absorption around 1705 cm⁻¹, indicative of the carbonyl group of a conjugated ester. The presence of alkene and aromatic C=C bonds is confirmed by absorptions in the 1637-1512 cm⁻¹ region. Strong bands for C-O stretching further support the ester and ether functionalities. The band at 825 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds in a para-substituted aromatic ring.
Table 4: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment of Fragment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 178 | Moderate | [M - C₂H₄]⁺ |
| 161 | High (Base Peak) | [M - •OC₂H₅]⁺ |
| 133 | Moderate | [M - C₂H₅O₂C]⁺ |
| 121 | Moderate | [C₈H₉O]⁺ |
| 77 | Low | [C₆H₅]⁺ (Phenyl) |
| Data sourced from ResearchGate. |
Interpretation of Mass Spectrum: The mass spectrum under electron ionization shows a clear molecular ion [M]⁺ peak at m/z 206, which corresponds to the molecular weight of EPMC. The most abundant peak (base peak) is observed at m/z 161, resulting from the characteristic loss of an ethoxy radical (•OC₂H₅) from the molecular ion. Other significant fragments, such as m/z 178 (loss of ethene) and m/z 133 (loss of the ethyl carboxylate group), further corroborate the proposed structure.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. Ensure proper shimming to achieve high resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both spectra.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Place approximately 20-50 mg of solid this compound into a small vial.
-
Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.
-
Film Formation: Apply one or two drops of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first.
-
Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator for storage.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile solid like EPMC, a direct insertion probe or a gas chromatography inlet (GC-MS) can be used.
-
Ionization: In the ion source, bombard the sample molecules with a high-energy beam of electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g., a magnetic sector or a quadrupole analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Representation: The output is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.
Visualization of Characterization Workflow
The logical process for the complete spectroscopic characterization of a compound like this compound is outlined in the diagram below.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of (E)-Ethyl p-methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl p-methoxycinnamate, a prominent naturally occurring ester found in the rhizomes of plants like Kaempferia galanga, has garnered significant interest in the pharmaceutical and cosmetic industries for its diverse biological activities, including anti-inflammatory, antifungal, and sunscreen properties. This technical guide provides a comprehensive overview of the primary chemical synthesis routes and purification techniques for this compound, tailored for professionals in research and development.
Chemical Synthesis Methodologies
The synthesis of this compound can be achieved through several established methods. The most common approaches involve either a one-step condensation reaction or a two-step process involving the formation and subsequent esterification of p-methoxycinnamic acid.
One-Step Synthesis: Claisen-Schmidt Condensation
A direct and efficient method for synthesizing this compound is the Claisen-Schmidt condensation of p-anisaldehyde with ethyl acetate in the presence of a base.[1][2] This approach offers the advantage of a single reaction step, potentially leading to higher overall yields and simpler process control.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel containing cyclohexane, add ethyl acetate, p-anisaldehyde, and sodium ethoxide.
-
Reaction Conditions: Stir the mixture at a controlled temperature range of 40-60 °C.[1][2]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to a work-up procedure which may involve neutralization, extraction with an organic solvent, and washing to remove unreacted starting materials and byproducts.
-
Isolation: The crude product is then isolated by removal of the solvent under reduced pressure.
A patent for this process reports achieving a final purity of 99.98% for the white solid product.[1]
Two-Step Synthesis: Hydrolysis and Fischer Esterification
An alternative and widely used route involves the initial synthesis of p-methoxycinnamic acid, followed by its esterification with ethanol. This method allows for the purification of the intermediate acid, which can lead to a highly pure final product.
Step 1: Synthesis of p-Methoxycinnamic Acid via Hydrolysis
p-Methoxycinnamic acid can be obtained by the hydrolysis of this compound, which is often first isolated from natural sources like Kaempferia galanga Linn.
Experimental Protocol for Hydrolysis:
-
Reaction Setup: Dissolve this compound in an ethanolic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Reaction Conditions: Heat the mixture, for instance, using a water bath for 2 hours or at 60-70°C for 3 hours.
-
Acidification: After cooling, acidify the reaction mixture with a suitable acid, such as hydrochloric acid (HCl), to precipitate the p-methoxycinnamic acid.
-
Isolation and Purification: The resulting white precipitate of p-methoxycinnamic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like ethanol. A yield of 72% for the purified p-methoxycinnamic acid has been reported.
Step 2: Fischer Esterification of p-Methoxycinnamic Acid
The purified p-methoxycinnamic acid is then esterified with ethanol in the presence of an acid catalyst to yield this compound.
Experimental Protocol for Esterification:
-
Reaction Setup: In a suitable reaction vessel, dissolve p-methoxycinnamic acid in an excess of ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester.
-
Work-up: After the reaction is complete, the excess ethanol is removed, and the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed to remove any remaining acid and dried.
-
Isolation: The final product is obtained after the evaporation of the solvent.
Purification Techniques
The purity of this compound is crucial for its application in research and product development. The primary methods for its purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a common and effective technique for purifying the crude product. The choice of solvent is critical for obtaining high purity crystals.
Experimental Protocol:
-
Solvent Selection: Various solvents have been successfully used for the recrystallization of this compound, including ethanol and n-hexane. A two-solvent system of ethanol and water has also been reported to yield pure white crystals.
-
Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.
-
Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
The crude product obtained from synthesis is often a yellow or brown solid, which can be decolorized using activated carbon before crystallization to yield a white crystalline solid.
Column Chromatography
For achieving very high purity or for separating it from complex mixtures, column chromatography is the method of choice.
Experimental Protocol:
-
Stationary Phase: Silica gel is commonly used as the stationary phase for the column.
-
Mobile Phase: A suitable solvent system (eluent) is selected to achieve good separation. The choice of eluent depends on the polarity of the impurities to be removed.
-
Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure this compound are combined, and the solvent is evaporated to yield the purified compound.
Quantitative Data Summary
| Parameter | Synthesis Method | Purification Method | Reported Value | Reference |
| Purity | Claisen-Schmidt Condensation | Not specified | 99.98% | |
| Yield | Hydrolysis of Ethyl p-methoxycinnamate | Recrystallization (Ethanol) | 72% (for p-methoxycinnamic acid) | |
| Melting Point | Not specified | Not specified | 47.7 – 48°C |
Visualizing the Workflow
To better illustrate the described processes, the following diagrams outline the key steps in the synthesis and purification of this compound.
Caption: Chemical synthesis pathways for this compound.
Caption: Purification workflow for this compound.
References
A Deep Dive into the Bioactivity of (E)-Ethyl p-methoxycinnamate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activity screening of EPMC and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development endeavors.
Biological Activities: A Quantitative Overview
The biological activities of this compound and its derivatives have been evaluated across several domains, including anti-inflammatory, anticancer, antioxidant, and antimicrobial applications. The following tables summarize the key quantitative findings from various studies, offering a comparative look at the potency of these compounds.
Anti-inflammatory Activity
EPMC and its derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes and mediators in the inflammatory cascade.
| Compound | Assay | Target | IC50 / % Inhibition | Reference |
| This compound (EPMC) | In vitro | COX-1 | 1.12 µM | [1] |
| This compound (EPMC) | In vitro | COX-2 | 0.83 µM | [1] |
| This compound (EPMC) | In vitro Albumin Denaturation | Heat-induced protein denaturation | 51.6 ± 1.2% at 100 µg/mL | [2] |
| Methyl p-methoxycinnamate | In vitro Albumin Denaturation | Heat-induced protein denaturation | No activity | [2] |
| Propyl p-methoxycinnamate | In vitro Albumin Denaturation | Heat-induced protein denaturation | Active at 0.1–10 µg/mL | [2] |
| Butyl p-methoxycinnamate | In vitro Albumin Denaturation | Heat-induced protein denaturation | Active at 0.1–1 µg/mL | |
| N,N-dimethyl-p-methoxycinnamamide | In vitro Albumin Denaturation | Heat-induced protein denaturation | Higher activity than EPMC | |
| p-methoxystyryl ketones | In vitro Albumin Denaturation | Heat-induced protein denaturation | Varied activity |
Anticancer Activity
The cytotoxic effects of EPMC and its derivatives have been investigated against various cancer cell lines, revealing their potential as anticancer agents.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound (EPMC) | PC-3 (Prostate Cancer) | MTT | 39 µg/mL | |
| This compound (EPMC) | HCT116 (Colon Cancer) | MTT | 42.1 µg/mL | |
| This compound (EPMC) | K562 (Leukemia) | MTT | 57.5 µg/mL | |
| This compound (EPMC) | MCF-7 (Breast Cancer) | MTT | 77.5 µg/mL | |
| This compound (EPMC) | B16F10-NFκB Luc2 (Melanoma) | Reporter Assay | 88.7 µM | |
| This compound (EPMC) | HSC-4 (Oral Cancer) | MTT | 0.032 mg/mL | |
| This compound (EPMC) | A549 (Lung Cancer) | Presto Blue | 1407.75 µg/mL (inactive) | |
| This compound (EPMC) | B16 (Melanoma) | Presto Blue | 97.09 µg/mL | |
| Ethyl p-hydroxycinnamate (EPHC) | MCF-7 (Breast Cancer) | MTT | 340 µg/mL |
Antioxidant Activity
The antioxidant potential of EPMC and its derivatives has been assessed through their ability to scavenge free radicals.
| Compound | Assay | IC50 | Reference |
| This compound (EPMC) | DPPH Radical Scavenging | >1000 ppm | |
| p-Methoxycinnamic acid (PMCA) | DPPH Radical Scavenging | 518.58 ppm |
Antimicrobial Activity
EPMC and its derivatives have been screened for their inhibitory effects against various pathogenic microorganisms.
| Compound | Microorganism | Assay | MIC | Reference |
| This compound (EPMC) | Bacillus cereus ATCC 11778 | Microdilution | 62.5 mg/mL | |
| Ethyl p-hydroxycinnamate (EPHC) | Staphylococcus aureus | Microdilution | 333 µg/mL | |
| Ethyl p-hydroxycinnamate (EPHC) | Bacillus cereus | Microdilution | 333 µg/mL | |
| Ethyl p-hydroxycinnamate (EPHC) | Pseudomonas aeruginosa | Microdilution | 111 µg/mL | |
| Ethyl p-hydroxycinnamate (EPHC) | Escherichia coli | Microdilution | 111 µg/mL | |
| Ethyl p-hydroxycinnamate (EPHC) | Candida albicans | Microdilution | 111 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Anti-inflammatory Assays
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are crucial mediators of inflammation.
Materials:
-
COX-1 or COX-2 enzyme solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound and reference inhibitor (e.g., Indomethacin)
-
Detection reagent (e.g., TMPD for colorimetric assay or a fluorescent probe)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure (Colorimetric Method):
-
Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
This assay assesses the ability of a compound to prevent the denaturation of protein, a process implicated in inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound and reference drug (e.g., Diclofenac sodium)
-
Distilled water
-
Water bath
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of albumin in distilled water.
-
Prepare various concentrations of the test compound and reference drug.
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound solution at various concentrations.
-
Incubate the reaction mixtures at 37°C for 15-20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5-15 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value from a plot of percentage inhibition against concentration.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)
-
96-well tissue culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compound and the standard antioxidant.
-
In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antimicrobial Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Test compound and a standard antibiotic
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare serial two-fold dilutions of the test compound and the standard antibiotic in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the biological activity screening of this compound derivatives.
Inflammatory Pathway and COX Inhibition
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Thromboxanes [label="Prostaglandins &\nThromboxanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nPain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gastric_Mucosa [label="Gastric Mucosa\nProtection", fillcolor="#34A853", fontcolor="#FFFFFF"]; EPMC [label="this compound\n& Derivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Thromboxanes; COX2 -> Prostaglandins_Thromboxanes; Prostaglandins_Thromboxanes -> Inflammation; Prostaglandins_Thromboxanes -> Gastric_Mucosa; EPMC -> COX1 [label=" Inhibition", style=dashed, color="#5F6368"]; EPMC -> COX2 [label=" Inhibition", style=dashed, color="#5F6368"]; } EPMC inhibits both COX-1 and COX-2 enzymes.
General Workflow for In Vitro Bioactivity Screening
// Nodes Start [label="Start:\nthis compound\n& Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer\nScreening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial\nScreening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX_Assay [label="COX Inhibition\nAssay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Albumin_Assay [label="Albumin Denaturation\nAssay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; MTT_Assay [label="MTT Assay\non Cancer Cells", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; DPPH_Assay [label="DPPH Radical\nScavenging Assay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Microdilution_Assay [label="Broth Microdilution\nAssay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Quantitative Data\n(IC50, MIC, % Inhibition)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges Start -> Anti_inflammatory; Start -> Anticancer; Start -> Antioxidant; Start -> Antimicrobial; Anti_inflammatory -> COX_Assay; Anti_inflammatory -> Albumin_Assay; Anticancer -> MTT_Assay; Antioxidant -> DPPH_Assay; Antimicrobial -> Microdilution_Assay; COX_Assay -> Data; Albumin_Assay -> Data; MTT_Assay -> Data; DPPH_Assay -> Data; Microdilution_Assay -> Data; Data -> SAR; } Workflow for bioactivity screening of EPMC derivatives.
Cytotoxicity Assessment via MTT Assay
// Nodes Cell_Culture [label="1. Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treat with EPMC\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubate for 24/48h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="4. Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formazan_Formation [label="5. Mitochondrial enzymes in\nviable cells convert MTT\nto purple formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilization [label="6. Solubilize Formazan\n(e.g., with DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="7. Measure Absorbance\nat 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="8. Calculate % Viability\nand IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges Cell_Culture -> Treatment; Treatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; } Workflow of the MTT cytotoxicity assay.
This technical guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into the structure-activity relationships of this promising class of compounds and accelerate the development of novel therapeutic agents.
References
Unveiling the Therapeutic Potential: A Pharmacological Review of (E)-Ethyl p-methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl p-methoxycinnamate (EPMC), a prominent bioactive compound isolated from the rhizomes of Kaempferia galanga, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth review of the pharmacological properties of EPMC, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action.
Core Pharmacological Activities
EPMC exhibits a remarkable spectrum of biological effects, positioning it as a promising candidate for further drug development. Its primary pharmacological properties include potent anti-inflammatory, anti-angiogenic, and anticancer activities. Additionally, it has demonstrated antioxidant and other valuable enzymatic inhibitory effects.
Quantitative Pharmacological Data
To facilitate a clear comparison of the efficacy of this compound across various biological assays, the following tables summarize the key quantitative data reported in the literature.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Target | Assay Type | IC50 Value | Reference Compound | Reference IC50 | Source |
| COX-1 | In vitro enzyme inhibition | 1.12 µM | Indomethacin | 0.33 µM | [1][2] |
| COX-2 | In vitro enzyme inhibition | 0.83 µM | Indomethacin | 0.51 µM | [1][2] |
| NFκB | Luciferase reporter assay (B16F10 cells) | 88.7 µM | - | - | [3] |
| α-glucosidase | In vitro enzyme inhibition | 50 µM | - | - |
Table 2: Anticancer and Cytotoxic Activity
| Cell Line | Cancer Type | Assay Type | IC50 Value (µg/mL) | Incubation Time | Source |
| PC-3 | Prostate Cancer | Cytotoxicity | 39 | 48 h | |
| HCT116 | Colon Cancer | Cytotoxicity | 42.1 | 48 h | |
| K562 | Leukemia | Cytotoxicity | 57.5 | 48 h | |
| MCF-7 | Breast Cancer | Cytotoxicity | 77.5 | 48 h | |
| B16 Melanoma | Melanoma | Cytotoxicity | 97.09 | - | |
| A549 | Lung Cancer | Cytotoxicity | 1407.75 | - |
Table 3: Anti-angiogenic Activity
| Assay | Model | Effect | Concentration/Dose | % Inhibition | Source |
| Rat Aortic Ring | Ex vivo | Inhibition of microvessel sprouting | 91.90 µg/mL (IC50) | 50% | |
| 200 µg/mL | 99.3% | ||||
| HUVEC Tube Formation | In vitro | Inhibition of tube-like structures | 100 µg/mL | 87.6% | |
| 200 µg/mL | 98.2% |
Table 4: In Vivo Anti-inflammatory Activity
| Assay | Model | Dose | % Inhibition of Granuloma | Source |
| Cotton Pellet Granuloma | Rat | 200 mg/kg | 38.98% | |
| 400 mg/kg | 44.21% | |||
| 800 mg/kg | 51.65% |
Table 5: Antioxidant Activity
| Assay | IC50 Value | Source |
| DPPH Radical Scavenging | >1000 ppm | |
| DPPH Radical Scavenging (Essential Oil rich in EPMC) | 15.64 ± 0.263 µg/mL | |
| ABTS Radical Scavenging (Essential Oil rich in EPMC) | 16.93 ± 0.228 µg/mL |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, angiogenesis, and cancer progression.
Anti-inflammatory Signaling Cascade
EPMC's anti-inflammatory properties are, in part, mediated by its inhibitory effects on the production of pro-inflammatory mediators. This includes the direct inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-1.
Caption: EPMC's anti-inflammatory mechanism.
Anti-metastasis and Chemosensitization via p38/Akt/NFκB Pathway
In the context of cancer, particularly melanoma, EPMC has been shown to inhibit metastasis and act as a chemosensitizer by targeting the p38/Akt/NFκB signaling pathway. By inhibiting p38 and subsequently the phosphorylation of Akt, EPMC prevents the activation of the transcription factor NFκB, which is crucial for the expression of genes involved in cell survival, invasion, and metastasis.
Caption: EPMC's inhibition of the p38/Akt/NFκB pathway.
Anti-angiogenic Mechanism of Action
EPMC's anti-angiogenic effects are attributed to its ability to reduce the levels of Vascular Endothelial Growth Factor (VEGF) and inhibit key functions of endothelial cells, including their proliferation, migration, and differentiation into tube-like structures.
Caption: EPMC's anti-angiogenic mechanism.
Detailed Experimental Protocols
To ensure the reproducibility of the key findings cited in this review, the following sections provide detailed methodologies for the principal experimental assays.
In Vivo Anti-inflammatory Assay: Cotton Pellet Granuloma
This assay evaluates the effect of EPMC on the chronic inflammatory response.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure:
-
Autoclaved cotton pellets (10 mg each) are surgically implanted subcutaneously in the groin region of anesthetized rats.
-
Animals are divided into control and treatment groups. The treatment groups receive daily oral doses of EPMC (e.g., 200, 400, and 800 mg/kg). A standard anti-inflammatory drug like indomethacin is used as a positive control.
-
The treatment is continued for seven consecutive days.
-
On the eighth day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.
-
-
Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets from the treated groups with that of the control group.
Ex Vivo Anti-angiogenic Assay: Rat Aortic Ring Assay
This assay provides a three-dimensional model to assess the effect of EPMC on angiogenesis.
-
Preparation:
-
Thoracic aortas are excised from euthanized rats under sterile conditions.
-
The surrounding fibro-adipose tissue is carefully removed, and the aortas are cut into 1-2 mm thick rings.
-
-
Culture:
-
The aortic rings are placed in a 24-well plate coated with Matrigel.
-
The rings are cultured in DMEM medium supplemented with 10% FBS.
-
Different concentrations of EPMC are added to the culture medium. A known angiogenesis inhibitor like suramin can be used as a positive control.
-
-
Observation and Quantification:
-
The outgrowth of microvessels from the aortic rings is observed and photographed daily for 5-7 days using an inverted microscope.
-
The extent of angiogenesis is quantified by measuring the length and density of the sprouting microvessels using image analysis software.
-
In Vitro Anti-angiogenic Assay: HUVEC Tube Formation Assay
This assay assesses the ability of EPMC to inhibit the differentiation of endothelial cells into capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Procedure:
-
A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
HUVECs (e.g., 2 x 10^4 cells/well) are seeded onto the Matrigel-coated plate.
-
The cells are treated with various concentrations of EPMC.
-
The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours to allow for the formation of tube-like structures.
-
-
Analysis:
-
The formation of the tubular network is observed and photographed using a phase-contrast microscope.
-
The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (E)-Ethyl p-methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl p-methoxycinnamate (EPMC), a primary bioactive compound isolated from Kaempferia galanga, has garnered significant interest for its pharmacological properties, including anti-inflammatory and anti-angiogenic effects.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the solubility and stability of EPMC, presenting quantitative data, detailed experimental protocols, and key analytical methodologies.
Solubility Profile of this compound
The solubility of an API is a critical determinant of its bioavailability. EPMC is characterized by its limited aqueous solubility, which presents a challenge for the development of oral and parenteral dosage forms.[3][4][5]
Quantitative Solubility Data
The solubility of EPMC has been determined in various solvents. The available quantitative data is summarized in Table 1. It is noteworthy that EPMC exhibits good solubility in several organic solvents.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility |
| Dimethylformamide (DMF) | Not Specified | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL |
| Ethanol | Not Specified | 10 mg/mL |
| n-Hexane (as polymorph) | Not Specified | 0.202 mg/mL |
| Water | Not Specified | Predicted: 0.08 g/L |
| Water (with Succinic Acid as cocrystal) | 25 | 0.217 mg/mL |
Strategies for Solubility Enhancement
Given its poor water solubility, various techniques have been explored to enhance the dissolution of EPMC. These strategies are crucial for improving its bioavailability.
-
Cocrystallization: The formation of cocrystals with coformers like succinic acid has been shown to increase the aqueous solubility of EPMC. A study demonstrated that a cocrystal of EPMC with succinic acid exhibited a higher solubility (0.217 mg/mL) compared to the pure compound.
-
Inclusion Complexes: The formation of inclusion complexes with cyclodextrins is another effective method to improve the aqueous solubility of EPMC.
-
Nanoscale Confinement: Utilizing carriers such as mesoporous silica nanoparticles can increase the water solubility of EPMC. One study reported a 2.63-fold increase in solubility at 30 minutes when EPMC was confined in such nanoparticles.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of EPMC in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, ethanol, buffers of different pH)
-
Shaking incubator or water bath with temperature control
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Prepare a series of flasks containing a known volume of the desired solvent.
-
Addition of EPMC: Add an excess amount of solid EPMC to each flask to ensure that a saturated solution is formed and that solid remains at the end of the experiment.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After the equilibration period, cease agitation and allow the flasks to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the collected aliquot through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of EPMC is determined by comparing the peak area to a standard calibration curve.
Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.
Stability Profile of this compound
Understanding the stability of EPMC under various environmental conditions is crucial for determining its shelf-life and ensuring the quality and safety of the final product. EPMC is known to be sensitive to light and heat.
Hydrolytic Stability
EPMC can undergo hydrolysis, particularly under basic conditions, to yield p-methoxycinnamic acid and ethanol. This degradation pathway is a key consideration in the formulation of liquid dosage forms.
A study on a spray gel formulation containing EPMC reported that the formulation was physically and chemically stable when stored at room temperature for 21 days, with the pH remaining in the range of 6.6-7.1.
Photostability
As a cinnamate derivative, EPMC contains a chromophore that absorbs UV radiation, making it susceptible to photodegradation. Therefore, protection from light during storage and in the final packaging is essential.
Thermal Stability
Elevated temperatures can lead to the degradation of EPMC. While specific degradation products upon thermal stress have not been extensively reported in the literature, it is a critical parameter to evaluate during forced degradation studies.
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.
Objective: To investigate the degradation of EPMC under various stress conditions.
Procedure: A general workflow for conducting forced degradation studies is presented below.
-
Sample Preparation: Prepare solutions or suspensions of EPMC in suitable solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at room temperature and under elevated temperature.
-
Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature and under elevated temperature.
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to dry heat at various temperatures.
-
Photodegradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method.
-
Data Evaluation: Assess the percentage of degradation of EPMC and identify any degradation products formed. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of the degradants.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of EPMC in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.
Several HPLC methods have been reported for the determination of EPMC in various matrices, including plant extracts. Typical chromatographic conditions involve:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol or acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV detection at the wavelength of maximum absorbance for EPMC, which is around 308-310 nm.
The development of a stability-indicating HPLC method requires demonstrating that the method can separate the intact drug from its degradation products, ensuring that the assay is specific for the active ingredient.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While it is evident that EPMC has limited aqueous solubility, various enhancement strategies can be employed to overcome this challenge. The compound is susceptible to degradation by hydrolysis, light, and heat, which necessitates careful consideration during formulation development and storage. The provided experimental protocols offer a framework for conducting further systematic studies to build a more comprehensive physicochemical profile of this promising bioactive compound. Future research should focus on generating a broader quantitative solubility dataset in pharmaceutically relevant solvents and a detailed elucidation of its degradation pathways under various stress conditions.
References
- 1. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. researchgate.net [researchgate.net]
The Natural Occurrence of (E)-Ethyl p-methoxycinnamate in Kaempferia galanga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, analysis, and biological activities of (E)-Ethyl p-methoxycinnamate (EPMC), a major secondary metabolite found in the rhizomes of Kaempferia galanga L. (Zingiberaceae). EPMC is a compound of significant interest due to its various pharmacological properties, including anti-inflammatory, anti-angiogenic, and anti-metastasis activities.
Quantitative Analysis of this compound in Kaempferia galanga
The concentration of this compound in Kaempferia galanga rhizomes can vary depending on the extraction method, solvent used, and even the season of harvest. The following tables summarize quantitative data from various studies.
Table 1: Yield of this compound Using Different Extraction Methods
| Extraction Method | Solvent | Plant Material | Yield (%) | Reference |
| Soxhlet Extraction | n-hexane | Dried rhizome | 1.99 | [1][2] |
| Soxhlet Extraction | Ethanol | Rhizome | 0.98 | [3] |
| Maceration | n-hexane | Small variety rhizome | 1.43 | [3] |
| Maceration | n-hexane | Large variety rhizome | 1.84 | [3] |
| Maceration | n-hexane | Rhizome | 5.88 | |
| Water Distillation | - | Fresh and dried herb | High purity and yield | |
| Percolation | 96% Ethanol | Rhizome | 1.25 |
Table 2: Quantification of this compound in Extracts by Chromatographic Methods
| Analytical Method | Extract | EPMC Content (%) | Reference |
| HPLC | Ethanolic Extract | 78.74 | |
| HPLC | - | 54.13 | |
| HPLC | Ethanolic Extract (Rainy Season) | 0.01 | |
| HPLC | Ethanolic Extract (Dry Season) | 0.001 | |
| GC-MS | Sub-fraction of Chloroform Extract | 80.05 | |
| GC-MS | Volatile oil from water distillation | 31.77 |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from Kaempferia galanga.
Extraction Protocols
2.1.1. Soxhlet Extraction
-
Plant Material: 50g of powdered Kaempferia galanga rhizome.
-
Solvent: Ethanol or n-hexane.
-
Procedure: The powdered rhizome is placed in a thimble and extracted with the chosen solvent in a Soxhlet apparatus for a specified duration (e.g., 2 hours). The resulting extract is then concentrated under reduced pressure.
2.1.2. Maceration
-
Plant Material: Sun-dried rhizomes of Kaempferia galanga.
-
Solvent: 70% Ethanol.
-
Procedure: The dried rhizomes are macerated in the solvent for a period of 3 x 24 hours. The mixture is filtered, and the solvent is evaporated at 40-45 °C to obtain a viscous extract.
2.1.3. Water Distillation
-
Plant Material: Fresh or dried Kaempferia galanga herb.
-
Procedure: The plant material is subjected to water distillation. The distillate containing the essential oil, rich in EPMC, is collected. This method is noted for yielding high purity EPMC.
Isolation Protocol: Recrystallization
-
Starting Material: Crude extract obtained from methods such as Soxhlet extraction or maceration.
-
Solvent: n-hexane.
-
Procedure: The crude extract is dissolved in a minimal amount of hot n-hexane. The solution is then allowed to cool down slowly, promoting the formation of EPMC crystals. The crystals are collected by filtration.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic elution system with a mixture of methanol and water (70:30 v/v), sometimes containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 308 nm.
-
Quantification: A calibration curve is generated using standard this compound at various concentrations (e.g., 5-360 ppm). The concentration of EPMC in the sample extract is determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway and Signaling Mechanisms
Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound in Kaempferia galanga has not been fully elucidated, it is hypothesized to originate from the phenylpropanoid pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from Kaempferia galanga.
Caption: A representative experimental workflow for EPMC studies.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and anti-angiogenic effects by modulating several key signaling pathways.
3.3.1. Anti-Inflammatory Signaling Pathway
EPMC inhibits inflammatory responses by suppressing the production of pro-inflammatory mediators.
Caption: EPMC's inhibitory effects on inflammatory pathways.
3.3.2. Anti-Angiogenic Signaling Pathway
EPMC has been demonstrated to inhibit angiogenesis, a critical process in tumor growth and metastasis.
References
An In-depth Technical Guide to (E)-Ethyl p-methoxycinnamate: Physical and Chemical Properties for Drug Development Professionals
(E)-Ethyl p-methoxycinnamate (EPMC) , a prominent cinnamic acid ester, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the rhizomes of Kaempferia galanga (aromatic ginger), EPMC is a key bioactive compound with demonstrated anti-inflammatory, anti-angiogenic, antimicrobial, and antineoplastic properties.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound, systematically named ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is a white to off-white crystalline solid.[4] Its structure features a p-methoxyphenyl group attached to an ethyl acrylate moiety in the trans (E) configuration, which is crucial for its biological activity and UV absorption characteristics.[4]
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Monoisotopic Mol. Wt. | 206.0943 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 49-50 °C | |
| Boiling Point | 325-326 °C (at 760 mmHg, est.) | |
| 187 °C (at 15 mmHg) | ||
| Density | 1.080 g/cm³ (Predicted) | |
| LogP (Octanol-Water) | 3.020 (est.) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | 128.1 mg/L at 25 °C (est.), Insoluble | |
| Methanol | Soluble | |
| Ethanol | 10 mg/mL | |
| DMSO | 30 mg/mL | |
| DMF | 30 mg/mL | |
| Chloroform | Slightly Soluble |
The poor water solubility of EPMC is a significant challenge for its therapeutic development, particularly for oral formulations. Research efforts are underway to enhance its solubility through methods like cocrystallization and nano-formulations.
Spectral Data for Structural Elucidation
The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Data | References |
| UV-Vis (λmax) | 225, 307-310 nm (in Methanol) | |
| Infrared (IR, cm⁻¹) | ~1710 (C=O ester), ~1630 (C=C alkene), ~1250 (C-O ether) | |
| ¹H NMR (CDCl₃, δ ppm) | 1.32-1.34 (t, 3H, CH₃), 3.84 (s, 3H, OCH₃), 4.26 (q, 2H, OCH₂), 6.30 (d, 1H, α-H), 6.91 (d, 2H, Ar-H), 7.49 (d, 2H, Ar-H), 7.65 (d, 1H, β-H) | |
| Mass Spec. (m/z) | 206 [M]⁺, 161 (base peak), 178, 134, 118, 77 |
Experimental Protocols
This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.
EPMC is the major constituent of the rhizomes of K. galanga.
-
Protocol: Soxhlet Extraction
-
Preparation: Dry the rhizomes of K. galanga and grind them into a coarse powder.
-
Extraction: Place the powdered rhizome (e.g., 50 g) into a thimble and extract with a non-polar solvent like n-hexane or petroleum ether using a Soxhlet apparatus for approximately 6-8 hours.
-
Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Crystallization: Cool the crude extract in an ice bath or store it in a refrigerator. EPMC will crystallize out from the extract.
-
Purification: Filter the crystals and wash them with cold n-hexane. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol-water mixture, to yield pure white crystals of EPMC.
-
Characterization: Confirm the identity and purity of the isolated compound using TLC, melting point determination, and spectroscopic methods (NMR, IR, MS).
-
-
Protocol: Claisen-Schmidt Condensation This method involves the reaction of an aldehyde with a ketone or ester in the presence of a base. For EPMC synthesis, p-anisaldehyde is reacted with ethyl acetate.
-
Reaction Setup: In a reaction vessel, add ethyl acetate, a base such as sodium ethoxide, and a solvent like cyclohexane.
-
Reactant Addition: While stirring, add p-anisaldehyde dropwise to the mixture. Maintain the reaction temperature at approximately 40-60 °C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature for about one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water and then neutralize the base with a dilute acid (e.g., 13% H₂SO₄).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., 3:1 hexanes/ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
-
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay determines the ability of EPMC to inhibit the cyclooxygenase enzymes, which are key in the inflammatory pathway.
-
Enzyme Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0).
-
Incubation: In a microplate, add the enzyme solution, co-factors (e.g., hematin, L-epinephrine), and the test compound (EPMC) dissolved in DMSO at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin). Pre-incubate the mixture at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., a solution of HCl).
-
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of EPMC. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the EPMC concentration. EPMC has been shown to inhibit COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 0.83 µM, respectively.
-
Mechanisms of Action & Signaling Pathways
EPMC exerts its biological effects through multiple mechanisms, primarily by modulating key inflammatory and angiogenic signaling pathways.
The anti-inflammatory effects of EPMC are well-documented. It acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Furthermore, EPMC has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). This cytokine suppression is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
EPMC demonstrates potent anti-angiogenic effects by inhibiting critical steps in the formation of new blood vessels. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). This activity is partly attributed to its ability to suppress the synthesis of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.
Experimental and Logical Workflows
Visualizing the workflow from natural source to purified compound and subsequent biological screening is essential for planning research and development activities.
The following diagram illustrates a typical workflow for obtaining pure EPMC from its natural source.
Conclusion
This compound is a natural product with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory and anti-angiogenic properties, mediated through the inhibition of COX and NF-κB pathways, make it a compelling candidate for further investigation in drug discovery and development. While its low aqueous solubility presents a formulation challenge, ongoing research into advanced delivery systems may unlock its full therapeutic potential. This guide provides foundational data and protocols to support scientists and researchers in harnessing the properties of this versatile molecule.
References
- 1. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
(E)-Ethyl p-methoxycinnamate: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Possessing anti-inflammatory, anti-angiogenic, and anticancer properties, EPMC presents a promising scaffold for the development of novel therapeutic agents.[4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the biological effects of EPMC, supported by quantitative data and detailed experimental protocols to aid in future research and drug development endeavors.
Anti-inflammatory Mechanism of Action
EPMC exhibits potent anti-inflammatory effects through a multi-pronged approach, primarily targeting the cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
Inhibition of Cyclooxygenase (COX) Enzymes
EPMC has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes, which are critical mediators of inflammation through the production of prostaglandins. The inhibitory activity of EPMC against these enzymes is detailed in the table below.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Reference |
| COX-1 | 1.12 | |
| COX-2 | 0.83 |
Suppression of Pro-inflammatory Cytokines
A key aspect of EPMC's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α). This activity has been demonstrated in both in vivo and in vitro models.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | Model System | IC50 / Inhibition | Reference |
| IL-1 | Human Macrophage (U937) cells | IC50: 166.4 µg/ml | |
| TNF-α | Human Macrophage (U937) cells | IC50: 96.84 µg/ml | |
| IL-1 | In vivo (Rat) | 37.67% inhibition at 800 mg/kg | |
| TNF-α | In vivo (Rat) | 57.40% inhibition at 800 mg/kg |
Anti-Angiogenic Properties
EPMC demonstrates significant anti-angiogenic effects by inhibiting key processes in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation.
Inhibition of Endothelial Cell Functions
EPMC has been shown to inhibit the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs), crucial steps in angiogenesis. It also disrupts the formation of tube-like structures by these cells.
Table 3: Anti-Angiogenic Activity of this compound
| Activity | Cell Line/Model | IC50 / Inhibition | Reference |
| HUVEC Proliferation | HUVEC | IC50: 160 µg/ml | |
| Tube Formation | HUVEC | 98.2% inhibition at 200 µg/ml | |
| Rat Aortic Ring Sprouting | Rat Aorta Explant | IC50: 91.9 µg/ml |
Anticancer and Chemosensitizing Effects
EPMC exhibits cytotoxic activity against a range of cancer cell lines and has been shown to act as a chemosensitizer, enhancing the efficacy of existing anticancer drugs.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of EPMC have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentrations (IC50) summarized below.
Table 4: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| B16F10-NFκB Luc2 | Melanoma | 88.7 µM | |
| PC-3 | Prostate Cancer | 39 µg/mL | |
| HCT116 | Colon Cancer | 42.1 µg/mL | |
| K562 | Leukemia | 57.5 µg/mL | |
| MCF-7 | Breast Cancer | 77.5 µg/mL |
Modulation of Signaling Pathways
The anticancer activity of EPMC is, in part, attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A significant target is the p38/AKT/NF-κB pathway . EPMC has been shown to downregulate the phosphorylation of p38 MAPK and Akt, leading to the inhibition of NF-κB activation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]
- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
A Technical Guide for Researchers and Drug Development Professionals
An Initial Toxicity Assessment of (E)-Ethyl p-methoxycinnamate
Introduction
This compound (EPMC) is a natural product and a major bioactive compound isolated from the rhizomes of Kaempferia galanga L. (Zingiberaceae family). It is a cinnamic acid ester with a well-documented history of use in traditional medicine and is also utilized in the cosmetics industry.[1][2] EPMC has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-neoplastic, and antimicrobial effects.[3][4][5] This technical guide provides a consolidated overview of the initial toxicity profile of EPMC, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating associated molecular pathways to support further research and development.
In Vitro Toxicity and Bioactivity
The in vitro effects of EPMC have been evaluated across various human and animal cell lines to determine its cytotoxic potential and specific bioactivities, such as anti-inflammatory and enzyme inhibitory effects.
Cytotoxicity Assessment
EPMC's cytotoxic effects are cell-line dependent. It has shown significant inhibitory activity against several cancer cell lines while being non-toxic to others at similar concentrations. For instance, at concentrations up to 50 µg/ml, EPMC was not cytotoxic to Human Umbilical Vein Endothelial Cells (HUVECs), but at 100 and 200 µg/ml, it significantly inhibited proliferation. In contrast, it showed potent activity against B16 melanoma cells but was relatively inactive against A549 lung cancer cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | IC50 Value | Source |
| HUVECs | Human Umbilical Vein Endothelial Cells | MTT | 160 µg/ml | |
| B16 Melanoma | Murine Melanoma | Presto Blue | 97.09 µg/mL | |
| A549 | Human Lung Carcinoma | Presto Blue | 1407.75 µg/mL | |
| B16F10-NFκB-Luc2 | Murine Melanoma (NFκB Reporter) | Reporter Assay | 88.7 µM | |
| PC-3 | Human Prostate Cancer | MTT | 39 µg/mL | |
| HCT116 | Human Colon Cancer | MTT | 42.1 µg/mL | |
| K562 | Human Myelogenous Leukemia | MTT | 57.5 µg/mL | |
| MCF-7 | Human Breast Cancer | MTT | 77.5 µg/mL |
Anti-inflammatory and Enzyme Inhibition
EPMC demonstrates significant anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and cytokines. It is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Furthermore, it effectively reduces the production of crucial inflammatory mediators like Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α).
Table 2: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity of EPMC
| Target | Assay System | IC50 Value | Source |
| COX-1 | In vitro colorimetric assay | 1.12 µM | |
| COX-2 | In vitro colorimetric assay | 0.83 µM | |
| IL-1 | Human Macrophage Cell Line (U937) | ELISA | 166.4 µg/ml |
| TNF-α | Human Macrophage Cell Line (U937) | ELISA | 96.84 µg/ml |
| α-glucosidase | Enzyme Inhibition Assay | 50 µM | |
| Tyrosinase | Enzyme Inhibition Assay | 14.756 ± 0.325 µg/mL |
In Vivo Toxicity Assessment
In vivo studies in animal models provide essential data on the systemic toxicity and pharmacological effects of EPMC.
Acute Oral Toxicity
Acute toxicity studies on crude extracts of Kaempferia galanga, rich in EPMC, and on purified EPMC itself have been conducted in rats. These studies, following OECD Guideline 420, indicate a low level of acute toxicity. No mortality or significant signs of toxicity were observed at high doses, establishing a high LD50 value.
Table 3: In Vivo Acute Oral Toxicity of EPMC and Related Extracts
| Substance | Animal Model | Guideline | Dose | Observation | LD50 | Source |
| K. galanga Extracts | Female SD Rats | OECD 420 | 5,000 mg/kg | No mortality or signs of toxicity over 14 days. | > 5,000 mg/kg | |
| Purified EPMC | Female SD Rats | OECD 420 | 2,000 mg/kg | No mortality or signs of toxicity. | > 2,000 mg/kg |
Anti-inflammatory and Analgesic Effects
EPMC has been shown to potently inhibit inflammation in vivo. In the cotton pellet granuloma assay in rats, EPMC significantly reduced granuloma tissue formation in a dose-dependent manner. It also exhibits analgesic properties, as demonstrated by an increased latency in the tail flick test.
Table 4: In Vivo Anti-inflammatory Activity of EPMC (Cotton Pellet Granuloma Assay)
| Dose (mg/kg) | Inhibition of Granuloma Formation (%) | Source |
| 200 | 38.98% | |
| 400 | 44.21% | |
| 800 | 51.65% |
Genotoxicity Assessment
The genotoxic potential of EPMC-rich essential oil from K. galanga was evaluated using the Allium cepa (onion root tip) assay. This assay is a standard method for assessing chromosomal aberrations and mitotic index alterations.
Table 5: Genotoxicity of EPMC-rich Essential Oil (Allium cepa Assay)
| Concentration | Mitotic Index (MI) | Chromosomal Aberration (CA) | Conclusion | Source |
| 1 µg/mL | 13.56% | 7.60% | No toxic effects observed on mitosis. |
Signaling Pathways and Mechanisms of Action
EPMC exerts its biological effects by modulating specific intracellular signaling pathways, primarily the NF-κB pathway, which is central to inflammation, cell survival, and immune response.
Inhibition of the NF-κB Pathway
Studies have shown that EPMC is an effective inhibitor of NF-κB activation. It is suggested that EPMC acts as an inhibitor of p38 MAPK and subsequently Akt phosphorylation, which in turn prevents the activation of NF-κB-dependent gene transcription. This inhibition is critical to its anti-inflammatory, anti-angiogenic, and anti-metastatic properties.
Caption: EPMC inhibits the p38/Akt/NF-κB signaling pathway.
Logical Flow of EPMC's Anti-inflammatory Action
The mechanism by which EPMC mitigates inflammation and related processes can be visualized as a logical sequence of events, starting from the inhibition of key signaling molecules and culminating in the reduction of pathological outcomes.
Caption: Logical workflow of EPMC's mechanism of action.
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is based on standard methodologies for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., HUVECs, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of EPMC (e.g., 12.5 to 200 µg/ml) dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not exceed 0.1%). Include a vehicle control group. Incubate for 24 to 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity (OECD Guideline 420)
This protocol describes a fixed-dose procedure for assessing acute toxicity.
-
Animal Preparation: Use healthy, young adult female Sprague-Dawley rats (200–225 g). Acclimatize the animals for at least 5 days before the study. Fast the animals overnight prior to dosing.
-
Dosing: Divide rats into groups (e.g., n=6). Administer a single limit dose of EPMC (e.g., 2,000 mg/kg) or vehicle control (e.g., 1% Tween 80 in distilled water) via oral gavage.
-
Observation (Short-term): Observe animals for signs of toxicity and mortality every hour for the first 6 hours post-administration.
-
Observation (Long-term): Continue observations daily for a total of 14 days. Record body weight, food and water consumption, and any changes in skin, fur, eyes, and behavioral patterns.
-
Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.
Genotoxicity: Allium cepa Assay
This protocol is a standard method for evaluating genotoxicity using plant cells.
-
Bulb Preparation: Use healthy onion bulbs (Allium cepa). Place the bulbs in water to allow root growth.
-
Treatment: Once roots reach 2-3 cm in length, transfer the bulbs to a solution containing the test compound (e.g., 1 µg/mL EPMC-rich essential oil). Include positive (e.g., ethyl methanesulfonate) and negative (distilled water) controls. Treat for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Cut the root tips and fix them in a fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.
-
Hydrolysis and Staining: Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes. Stain with a suitable stain, such as acetocarmine.
-
Slide Preparation: Squash the stained root tips on a glass slide with a coverslip.
-
Microscopic Analysis: Observe the slides under a light microscope. Score at least 1000 cells per root tip to determine the Mitotic Index (MI) and identify any chromosomal aberrations (e.g., bridges, fragments, sticky chromosomes).
-
Data Analysis: Calculate the MI (%) and the percentage of cells with chromosomal aberrations (CA %). Compare the results from the treated group with the control groups.
References
- 1. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantification of (E)-Ethyl p-methoxycinnamate in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Introduction
(E)-Ethyl p-methoxycinnamate (EPMC) is a major bioactive compound found in various plants, most notably in the rhizomes of Kaempferia galanga L. (kencur), a plant belonging to the Zingiberaceae family. EPMC is recognized for its various pharmacological activities, including anti-inflammatory, antioxidant, and analgesic properties. Accurate and precise quantification of EPMC in plant extracts is crucial for the standardization of herbal medicines, quality control of raw materials, and in the development of new therapeutic agents. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of EPMC in plant extracts.
Experimental Protocols
This section details the necessary steps for the quantification of this compound, from the preparation of the plant material to the final HPLC analysis.
Sample Preparation: Extraction of this compound
The following protocol describes the extraction of EPMC from Kaempferia galanga rhizomes.
Materials and Reagents:
-
Dried rhizomes of Kaempferia galanga
-
70% Ethanol
-
n-hexane
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Whatman No. 1 filter paper or equivalent
-
0.45 µm syringe filters
Protocol:
-
Maceration (Cold Extraction):
-
Weigh the powdered, dried rhizomes of Kaempferia galanga.
-
Place the powder in a suitable container and add 70% ethanol to cover the material.
-
Allow the mixture to stand for 3 days (3x24 hours) at room temperature with occasional shaking.[1]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50-60°C to obtain a viscous extract.[1]
-
-
Alternative Extraction with n-hexane:
-
Macerate the powdered rhizomes (0.5 kg) with n-hexane for 3 days (3x24 hours).[2]
-
Filter the mixture and concentrate the filtrate under a vacuum to get a crude extract.[2]
-
Cool the crude extract in an ice bath to facilitate the crystallization of EPMC.[2]
-
Filter the crystals, dry them, and recrystallize from n-hexane, followed by recrystallization using a two-solvent system of ethanol and water to obtain pure EPMC.
-
-
Preparation of Sample Solution for HPLC Analysis:
-
Accurately weigh 10-25 mg of the dried plant extract.
-
Dissolve the extract in 10-25 mL of HPLC-grade methanol in a volumetric flask.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection into the HPLC system.
-
Standard Preparation
Materials and Reagents:
-
This compound (EPMC) standard (>98% purity)
-
Methanol (HPLC grade)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of EPMC standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol to obtain a stock solution of 1000 µg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 360 µg/mL. A common calibration curve range is 10-60 µg/mL.
-
These solutions are used to construct a calibration curve.
-
HPLC-UV Analysis
The following are validated HPLC conditions for the quantification of EPMC.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | Water:Acetonitrile (40:60, v/v) | Methanol:Water (70:30, v/v) with 0.1% TFA | Methanol:Water (58:42, v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | Shodex 5C8 4E (4.6 x 250 mm, 5 µm) |
| Column Temp. | 30°C | Ambient | 40°C |
| Injection Vol. | 10 µL | Not Specified | 10 µL |
| Detection λ | 308 nm | 308 nm | 270 nm |
| Retention Time | ~6.25 min | ~10.05 min | ~19.09 min |
Data Presentation
The performance of the HPLC method for the quantification of this compound is summarized in the table below, compiled from various validated methods.
Table 1: Summary of Quantitative Data for EPMC Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 10 - 60 | 5 - 360 |
| Correlation Coefficient (r²) | 0.9988 | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.0011 | 7.0722 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0037 | 21.4311 |
| Accuracy (% Recovery) | 94.07 - 113.82 | 98.02 - 101.26 |
| Precision (% RSD) | 1.19 - 2.37 | 1.57 |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
Caption: Workflow for EPMC quantification.
Logical Relationship of Method Validation Parameters
The relationship between key HPLC method validation parameters as per ICH guidelines is illustrated below.
Caption: Method validation parameters.
References
Application Notes and Protocols: (E)-Ethyl p-methoxycinnamate as a UV Filter in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl p-methoxycinnamate (EPMC), also known as ethylhexyl methoxycinnamate or octinoxate, is a widely utilized organic UVB filter in the cosmetics industry.[1][2] Its primary function is to absorb UVB radiation in the wavelength range of 280-320 nm, with peak protection at approximately 310 nm, thereby protecting the skin from the harmful effects of sun exposure, including sunburn and photoaging.[2][3] EPMC is favored in formulations for its oil solubility, compatibility with other cosmetic ingredients, and its ability to be incorporated into various product forms such as creams, lotions, and sunscreens.[4] Beyond its photoprotective properties, emerging research indicates that EPMC also possesses biological activities that may influence skin pigmentation.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
| Synonyms | Ethylhexyl methoxycinnamate, Octinoxate, Octyl methoxycinnamate | |
| CAS Number | 5466-77-3 | |
| Molecular Formula | C18H26O3 | |
| Appearance | Clear, oil-soluble liquid | |
| UV Absorption | 280-320 nm (UVB) | |
| Peak Protection | 310 nm | |
| Regulatory Status | Approved for use in cosmetics up to 10% in the EU and 7.5% in the US. |
Photoprotective Efficacy
This compound is an effective UVB absorber and is often used in combination with other UV filters to achieve broad-spectrum protection and boost the Sun Protection Factor (SPF) of a formulation.
In Vitro SPF Data
The following table summarizes the in vitro SPF values of ethanol solutions containing this compound (EMC).
| UV Filter(s) | Concentration (%) | In Vitro SPF |
| EMC | 5 | 10.047 |
| EMC | 10 | 16.22 |
| EMC | 20 | 28.871 |
| Benzophenone-3 (BP3) + EMC | 5 + 5 | 13.808 |
| Benzophenone-3 (BP3) + EMC | 10 + 10 | 26.161 |
Data sourced from a study comparing in vitro and in silico SPF determination. The in vitro measurements were performed using spectrophotometry on ethanol solutions of the UV filters.
Biological Activity
Recent studies have highlighted the potential of this compound to modulate skin pigmentation processes.
Effects on Melanogenesis and Tyrosinase Activity
This compound has been shown to decrease melanin synthesis in B16F10 murine melanoma cells. Interestingly, it does not directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, in a cell-free system. Instead, its inhibitory effect on melanin production is attributed to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase expression at the cellular level.
Signaling Pathway of this compound in Melanogenesis
Caption: Signaling pathway of melanogenesis and the inhibitory effect of this compound.
Effects on Collagen and MMP-1 Expression
Currently, there is a lack of direct scientific evidence from the searched literature detailing the specific effects of this compound on collagen synthesis and matrix metalloproteinase-1 (MMP-1) expression in human dermal fibroblasts. Further research is required to elucidate its potential role in modulating the extracellular matrix and its implications for skin aging.
Safety Profile: Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cell lines.
| Cell Line | Assay | IC50 Value | Reference |
| B16F10-NFκB Luc2 (Melanoma) | WST-8 | 88.7 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 160 µg/ml |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines a spectrophotometric method for the in vitro determination of SPF.
Experimental Workflow for In Vitro SPF Determination
Caption: Workflow for in vitro SPF determination.
Methodology
-
Sample Preparation: Prepare a 1% w/v stock solution of the sunscreen formulation in a 40:60 ethanol:water solution.
-
Dilution: From the stock solution, prepare a 200 µg/ml dilution.
-
Spectrophotometric Measurement: Using a UV-Visible spectrophotometer, measure the absorbance of the diluted sample from 290 to 320 nm at 5 nm intervals. Use a 40:60 ethanol:water solution as the blank.
-
SPF Calculation: Calculate the SPF using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where:
-
CF = Correction Factor (10)
-
EE(λ) = Erythemogenic effect of radiation with wavelength λ
-
I(λ) = Solar intensity spectrum
-
Abs(λ) = Absorbance of the sample at wavelength λ The values for EE(λ) × I(λ) are constants determined by Sayre et al.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of cell viability upon exposure to this compound using the MTT assay.
Experimental Workflow for MTT Assay
Caption: Workflow for MTT cytotoxicity assay.
Methodology
-
Cell Seeding: Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for another 24 hours.
-
MTT Addition: Add 10 µL of WST-8 solution (a type of MTT reagent) to each well and incubate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control.
Tyrosinase Inhibition Assay
This protocol details a method to assess the inhibitory effect of this compound on tyrosinase activity.
Methodology
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test sample (this compound at various concentrations) and 50 µL of tyrosinase enzyme solution.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Substrate Addition: Add 30 µL of L-DOPA (tyrosinase substrate) solution to each well.
-
Absorbance Reading: Immediately measure the absorbance at 475 nm every minute for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
Melanin Content Assay
This protocol describes how to quantify the melanin content in cultured cells treated with this compound.
Methodology
-
Cell Culture and Treatment: Culture B16F10 melanoma cells and treat them with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer.
-
Melanin Solubilization: Dissolve the melanin pellet in 1N NaOH at 60°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Conclusion
This compound is a well-established and effective UVB filter for cosmetic applications. Its ability to absorb harmful solar radiation makes it a cornerstone ingredient in sunscreen and daily wear products. Furthermore, its demonstrated bioactivity in downregulating melanin synthesis suggests a dual-function potential, offering both photoprotection and skin-lightening benefits. While its safety profile is generally considered favorable within regulated concentrations, further investigation into its effects on the dermal extracellular matrix, specifically collagen and MMP-1 expression, is warranted to provide a more comprehensive understanding of its long-term impact on skin health. The provided protocols offer standardized methods for evaluating the efficacy and safety of cosmetic formulations containing this versatile UV filter.
References
Synthesis and Structure-Activity Relationship of (E)-Ethyl p-methoxycinnamate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of (E)-Ethyl p-methoxycinnamate and its derivatives. This class of compounds, found naturally in plants like Kaempferia galanga, has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] These notes offer a comprehensive guide for researchers aiming to explore the therapeutic potential of these molecules.
Synthesis of this compound and its Derivatives
This compound and its derivatives can be synthesized through several established methods. The most common approaches involve condensation reactions such as the Claisen-Schmidt and Knoevenagel condensations.[4][5] Further modifications, including hydrolysis, amidation, and re-esterification, can be employed to generate a library of derivatives for SAR studies. Microwave-assisted synthesis has also been shown to be an efficient method for producing these compounds, often leading to shorter reaction times and higher yields.
A general synthetic workflow is outlined below:
Caption: General synthetic routes to this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the ethyl ester group. The following tables summarize quantitative data from various studies, providing a basis for understanding the SAR of these compounds.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters in these studies.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | S. aureus | >1000 | >1000 | |
| B. cereus | >1000 | >1000 | ||
| P. aeruginosa | >1000 | >1000 | ||
| E. coli | >1000 | >1000 | ||
| C. albicans | >1000 | >1000 | ||
| Ethyl p-hydroxycinnamate | S. aureus | 333 | - | |
| B. cereus | 333 | 1000 | ||
| P. aeruginosa | 111 | 1000 | ||
| E. coli | 111 | 1000 | ||
| C. albicans | 111 | 333 |
Note: A lower MIC/MBC value indicates higher antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often assessed using the in vitro protein denaturation inhibition assay.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Reference |
| This compound | 0.1 | 32.9 ± 0.3 | |
| 1 | 41.3 ± 1.8 | ||
| 10 | 44.7 ± 0.5 | ||
| 100 | 51.6 ± 1.2 | ||
| Propyl p-methoxycinnamate | 0.1 - 10 | Active | |
| Butyl p-methoxycinnamate | 0.1 - 1 | Active | |
| Methyl p-methoxycinnamate | - | Inactive |
Antioxidant Activity
The antioxidant capacity is commonly evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound | DPPH IC50 (µg/mL) | Reference |
| This compound | >1000 | |
| p-Methoxycinnamic acid | 518.58 | |
| Essential Oil rich in Ethyl p-methoxycinnamate | 15.64 ± 0.263 |
Note: A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
Detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from a general procedure for Claisen-Schmidt condensation.
Materials:
-
p-Anisaldehyde
-
Ethyl acetate (absolute)
-
Sodium metal
-
Xylene (dry)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Hydrochloric acid (6 N)
-
Sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a two-necked flask equipped with a reflux condenser and mechanical stirrer, place dry xylene and clean sodium metal pieces.
-
Heat the flask in an oil bath until the sodium melts. Stir vigorously to disperse the sodium into fine particles.
-
Remove the oil bath and continue stirring until the sodium solidifies.
-
Decant the xylene and add absolute ethyl acetate containing a small amount of absolute ethanol to the sodium.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add p-anisaldehyde to the stirred mixture, maintaining the temperature between 0 and 5°C. The addition should take approximately 1.5-2 hours.
-
Continue stirring for an additional hour after the aldehyde addition is complete, or until most of the sodium has reacted.
-
Add glacial acetic acid to quench the reaction, followed by careful dilution with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 6 N hydrochloric acid, and dry over sodium sulfate.
-
Remove the ethyl acetate by distillation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of p-Methoxycinnamic Acid via Knoevenagel Condensation
This protocol is based on the Knoevenagel condensation for the synthesis of cinnamic acids.
Materials:
-
p-Anisaldehyde
-
Malonic acid
-
Pyridine
-
Ethanol (95%)
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine p-anisaldehyde, malonic acid, 95% ethanol, and pyridine.
-
Heat the mixture to a gentle reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, then chill in an ice bath to induce crystallization.
-
Break up the crystal mass with a spatula.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold 95% ethanol.
-
Recrystallize the crude p-methoxycinnamic acid from ethanol and air dry.
Biological Activity Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC/MBC)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
Caption: Workflow for MIC and MBC determination.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
Agar plates
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: a. Grow the microbial strain overnight on an appropriate agar plate. b. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the broth medium to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions. b. Include a positive control (inoculum in broth without compound) and a negative control (broth only). c. Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity).
-
MBC Determination: a. From the wells showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium. b. Incubate the agar plates under suitable conditions. c. The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate.
Protocol 4: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)
This protocol is used to assess the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% solution)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
-
Water bath
Procedure:
-
Prepare a reaction mixture containing:
-
0.2 mL of 1% egg albumin solution
-
2.8 mL of PBS (pH 6.4)
-
2.0 mL of the test compound at various concentrations.
-
-
Prepare a control solution containing the same components but with 2.0 mL of distilled water instead of the test compound.
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat the mixtures in a water bath at 70°C for 5 minutes to induce protein denaturation.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 5: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds at various concentrations in methanol
-
Methanol
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a test tube or 96-well plate, mix a specific volume of the test compound solution with the DPPH working solution.
-
Prepare a control sample containing methanol instead of the test compound solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, by plotting the percentage of scavenging activity against the compound concentration.
References
Application Notes & Protocols: (E)-Ethyl p-methoxycinnamate as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-Ethyl p-methoxycinnamate (EPMC) is a major bioactive compound isolated from the rhizomes of Kaempferia galanga L., a plant widely used in traditional Asian medicine. EPMC exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, anti-neoplastic, and antimicrobial effects.[1][2][3][4] Due to its significant presence and biological activities, EPMC serves as a critical marker compound for the standardization and quality control of Kaempferia galanga extracts and derived herbal medicinal products.[5] This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (5 µm, 4.6 mm x 150 mm) | C18 (150 × 4, 6mm, 5μm) | C18 | C18 (length 250 mm, internal diameter 4.6 mm, particle size 5 µm) |
| Mobile Phase | Water: Acetonitrile (40:60) | Methanol: Water (70:30) with 0.1% TFA | Methanol: Phosphoric acid (70:30) | Not Specified |
| Flow Rate | 1 mL/min | 1 mL/min | 1.0 mL/min | 1.0 ml/min |
| Detection Wavelength | 308 nm (PDA) | 308 nm (UV) | 310 nm | 308 nm |
| Retention Time (min) | 6.22 (Standard), 6.25 (Sample) | Not Specified | Not Specified | Not Specified |
| Linearity Range | 10-60 µg/mL | 5-360 ppm | Not Specified | Not Specified |
| Correlation Coefficient (r/R²) | r=0.9988 | R² = 0.9999 | 0.998 | Not Specified |
| LOD | 0.0011 µg/mL | 7.0722 ppm | 2.747 µg/mL | Not Specified |
| LOQ | 0.0037 µg/mL | 21.4311 ppm | 9.158 µg/mL | Not Specified |
| Accuracy (% Recovery) | 94.07% - 113.82% | 98.02% - 101.26% | 98% - 102% | Not Specified |
| Precision (% RSD) | 1.19% - 2.37% | 1.57% | 4.10% - 68.83% | Not Specified |
Table 2: HPTLC Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Stationary Phase | Not Specified |
| Mobile Phase | n-hexane: Ethyl acetate (9: 1) |
| Detection | Camag TLC scanner 3 |
| Linearity (r) | 0.9958 |
| Precision, Stability, Repeatability, Recovery (%RSD) | < 2.5% |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of this compound in Kaempferia galanga Extract
This protocol is based on the method validated for determining EPMC content in Kaempferia galanga extract.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for extraction)
-
Dried rhizome powder of Kaempferia galanga
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10-60 µg/mL.
3. Sample Preparation (Extraction):
-
Extract a known quantity of dried and powdered Kaempferia galanga rhizome with methanol.
-
Filter the extract and evaporate the solvent.
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: C18 (5 µm, 4.6 mm x 150 mm).
-
Mobile Phase: Isocratic elution with Water: Acetonitrile (40:60).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detector set at 308 nm.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the EPMC peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of EPMC in the sample using the regression equation from the calibration curve.
Protocol 2: HPTLC Analysis of this compound
This protocol is suitable for the qualitative and quantitative analysis of EPMC in plant extracts.
1. Materials and Reagents:
-
This compound reference standard
-
n-hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (for extraction and sample preparation)
-
HPTLC plates (e.g., silica gel 60 F254)
-
Dried plant material
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare working standards of different concentrations by diluting the stock solution.
3. Sample Preparation (Extraction):
-
Extract a known weight of powdered plant material with methanol using a suitable method (e.g., reflux).
-
Filter the extract and concentrate it.
-
Dissolve the residue in a known volume of methanol.
4. Chromatographic Development:
-
Application: Apply 10 µL of the standard and sample solutions as bands on the HPTLC plate.
-
Development Chamber: Use a twin-trough chamber.
-
Mobile Phase: n-hexane: Ethyl acetate (9: 1).
-
Development: Develop the plate up to a certain distance.
-
Drying: Dry the plate.
5. Densitometric Analysis:
-
Instrument: Camag TLC scanner 3 or equivalent.
-
Scanning Wavelength: Determine the λmax of EPMC for densitometric scanning.
-
Quantification: Scan the plate and record the peak areas. Construct a calibration curve from the standard solutions and calculate the amount of EPMC in the sample.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity | Nuraini | Chemica Isola [ejournal.upi.edu]
- 3. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies [PeerJ] [peerj.com]
- 4. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isolating (E)-Ethyl p-methoxycinnamate from Kaempferia galanga Rhizomes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of (E)-Ethyl p-methoxycinnamate (EPMC), a compound of significant pharmacological interest, from the rhizomes of Kaempferia galanga L. EPMC has been identified as a major bioactive constituent of this plant, exhibiting various properties including anti-inflammatory, anti-tuberculosis, and potential as a skin whitening agent.[1][2] This protocol outlines various extraction and purification methods, offering comparative data to aid researchers in selecting the most suitable procedure for their specific needs.
Introduction to this compound
This compound is the primary chemical constituent extracted from the rhizome of Kaempferia galanga L., commonly known as aromatic ginger.[1][3] The compound has demonstrated notable pharmacological activities, including the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, suggesting its potential as an anti-inflammatory agent.[1] Its limited water solubility, however, presents a challenge for oral drug formulations, prompting research into methods to enhance its solubility and dissolution.
Experimental Protocols
Several methods have been successfully employed for the extraction and isolation of EPMC from K. galanga rhizomes. The choice of method can significantly impact the yield and purity of the final product.
I. Extraction Methodologies
A. Soxhlet Extraction
This method is suitable for exhaustive extraction and generally provides a high yield, although the purity may be lower compared to other methods.
-
Preparation of Plant Material: Wash fresh rhizomes of K. galanga, chop them into small pieces, and dry them in an oven at 45°C. Grind the dried rhizomes into a fine powder.
-
Extraction: Place 50 g of the dried powder into a thimble and insert it into a Soxhlet apparatus. Add 200 mL of n-hexane or ethanol to the round-bottom flask.
-
Heating: Heat the solvent to its boiling point (for n-hexane, the heating mantle should be set to approximately 75 ± 2°C) and carry out the extraction for 6 hours.
-
Concentration: After extraction, concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a concentrated oily residue.
B. Maceration
Maceration is a simple and scalable room temperature extraction method.
-
Preparation of Plant Material: Prepare dried rhizome powder as described in the Soxhlet extraction method.
-
Extraction: Macerate 0.5 kg of the aromatic ginger powder with n-hexane (in a 1:3 w/v ratio, e.g., 1.5 L) for 3 days at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under vacuum using a rotary evaporator to yield the crude extract.
C. Water Distillation
This method is particularly effective for obtaining high-purity EPMC and can be used for both fresh and dried rhizomes.
-
Preparation of Plant Material: For dried rhizomes, soak the material in water for 3 hours prior to distillation to enhance extraction efficiency. Use fresh or pre-soaked dried rhizomes.
-
Distillation: Perform water distillation using a Clevenger-type apparatus for 6 hours.
-
Separation: Collect the upper layer of the distillate, which contains the essential oil rich in EPMC.
II. Purification Protocol: Recrystallization
Recrystallization is a crucial step to obtain high-purity EPMC crystals from the crude extracts.
-
Initial Crystallization: Cool the concentrated crude extract (from Soxhlet or maceration) in an ice bath or overnight at 2-8°C to induce crystallization.
-
Filtration: Collect the crude crystals by filtration.
-
Recrystallization:
-
Single Solvent (n-hexane): Dissolve the crude crystals in a minimal amount of hot n-hexane. Allow the solution to cool slowly to room temperature and then in a refrigerator to form pure white crystals.
-
Two-Solvent System (Ethanol-Water): For further purification, dissolve the crystals in ethanol and add water dropwise until turbidity appears. Heat the mixture until it becomes clear and then allow it to cool slowly to obtain pure EPMC crystals.
-
-
Drying: Dry the purified crystals under vacuum.
III. Purification Protocol: Column Chromatography
For extracts with lower initial purity, column chromatography is an effective purification method.
-
Column Preparation: Pack a chromatography column with silica gel using a wet method with a solvent system of n-hexane:ethyl acetate (9.5:0.5).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the n-hexane:ethyl acetate (9.5:0.5) solvent system.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing EPMC.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain purified EPMC.
Data Presentation
The following tables summarize the quantitative data from various isolation protocols for easy comparison.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Plant Material | Yield (%) | Purity | Reference |
| Soxhlet Extraction | n-Hexane | Dried Rhizomes | 1.99 | Lower than Water Distillation | |
| Soxhlet Extraction | Ethanol | Dried Rhizomes | 0.98 | - | |
| Water Distillation | Water | Fresh Rhizomes | 1.74 | High | |
| Maceration | n-Hexane | Dried Rhizomes | 1.43 - 1.84 | - |
Table 2: Pharmacological Activity of this compound
| Biological Target | Assay | IC₅₀ Value | Reference |
| Cyclooxygenase-1 (COX-1) | In vitro enzyme inhibition | 1.12 µM | |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme inhibition | 0.83 µM |
Visualizations
Experimental Workflow for EPMC Isolation
A generalized workflow for the isolation and purification of EPMC from K. galanga rhizomes.
Inhibitory Action of EPMC on Cyclooxygenase Pathway
EPMC inhibits both COX-1 and COX-2, key enzymes in the inflammatory pathway.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of (E)-Ethyl p-methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the anticancer properties of (E)-Ethyl p-methoxycinnamate (EPMC), a naturally occurring compound with demonstrated cytotoxic, anti-proliferative, and pro-apoptotic effects on various cancer cell lines. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of experimental workflows and signaling pathways.
Introduction
This compound is a derivative of cinnamic acid found in the rhizomes of Kaempferia galanga.[1] Preclinical studies have highlighted its potential as an anticancer agent, demonstrating its ability to induce cytotoxicity in a dose-dependent manner in various cancer cell lines, including cholangiocarcinoma, melanoma, and oral cancer.[1][2][3] The primary mechanisms of action identified to date include the induction of cell cycle arrest and apoptosis. Further research has indicated that EPMC may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt/NFκB pathway.
These notes are intended to provide researchers with the necessary protocols and background to investigate the anticancer efficacy of EPMC in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data on the anticancer activity of this compound from published studies.
Table 1: Cytotoxicity of this compound (EPMC) in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| CL-6 | Cholangiocarcinoma | Not Specified | 245.5 µg/mL | |
| B16 | Melanoma | Presto Blue | 97.09 µg/mL | |
| A549 | Lung Cancer | Presto Blue | 1407.75 µg/mL | |
| HSC-4 | Oral Cancer | MTT Assay | 0.032 mg/mL | |
| B16F10-NFκB Luc2 | Melanoma | Reporter Assay | 88.7 µM |
Table 2: Effect of this compound (EPMC) on Cell Cycle Distribution in CL-6 Cholangiocarcinoma Cells.
| Treatment | Duration | G2/M Phase Population (%) | Reference |
| Control (24h) | 24 hours | 17.03 | |
| EPMC (IC25) | 24 hours | 47.92 | |
| EPMC (IC50) | 24 hours | 48.86 | |
| Control (48h) | 48 hours | 10.45 | |
| EPMC (IC25) | 48 hours | 45.08 | |
| EPMC (IC50) | 48 hours | 33.35 |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of EPMC on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (EPMC) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of EPMC. Include a vehicle control (cells treated with the solvent used to dissolve EPMC) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified incubator.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (EPMC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with EPMC at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (EPMC)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with EPMC at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and slowly add cold 70% ethanol while vortexing gently to fix the cells. Store the fixed cells at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This protocol can be adapted to investigate the effect of EPMC on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/NFκB.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (EPMC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-Akt, Akt, p-NFκB, NFκB, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with EPMC, then wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer effects of EPMC.
Proposed Signaling Pathway of this compound
Caption: EPMC's proposed mechanism via PI3K/Akt/NFκB inhibition.
References
Formulation of (E)-Ethyl p-methoxycinnamate for Preclinical In Vivo Evaluation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
(E)-Ethyl p-methoxycinnamate (EPMC) is a natural compound predominantly isolated from Kaempferia galanga (galangal) rhizomes. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-angiogenic properties. EPMC's primary mechanism of action involves the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), and to modulate the NF-κB and PI3K/Akt signaling pathways. Given its therapeutic potential, robust and reproducible formulation strategies are critical for its evaluation in in vivo animal models.
This document provides detailed application notes and protocols for the formulation and administration of EPMC for preclinical research, with a focus on oral delivery. It also includes comprehensive methodologies for key in vivo anti-inflammatory assays and presents quantitative data from relevant studies in a structured format.
Physicochemical Properties and Solubility
EPMC is a crystalline solid with poor water solubility, which presents a challenge for formulation development, particularly for parenteral routes of administration. To enhance its solubility and bioavailability, various strategies have been explored, including the use of co-solvents, surfactants, and complexing agents like cyclodextrins, as well as the formation of co-crystals. For routine in vivo screening, suspension formulations are commonly employed for oral administration.
Oral Formulation Protocol
A widely used and effective method for the oral administration of EPMC in rodent models involves the preparation of a suspension using Tween 80 as a suspending and wetting agent.
Materials:
-
This compound (EPMC) powder
-
Tween 80 (Polysorbate 80)
-
Distilled water or sterile saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Protocol:
-
Weighing the Components: Accurately weigh the required amount of EPMC powder based on the desired final concentration and dosing volume. For a typical formulation, also weigh the corresponding amount of Tween 80. A common concentration for the vehicle is 1% Tween 80 in distilled water.
-
Vehicle Preparation: Prepare the 1% Tween 80 solution by adding 1 ml of Tween 80 to 99 ml of distilled water. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
EPMC Suspension:
-
Trituration Method: Place the weighed EPMC powder in a mortar. Add a small volume of the 1% Tween 80 solution and triturate with the pestle to form a smooth paste. This initial wetting step is crucial for preventing clumping. Gradually add the remaining vehicle in small portions while continuously triturating to ensure a uniform suspension.
-
Homogenization Method: For larger volumes, the EPMC powder can be placed in a suitable container with the 1% Tween 80 solution and mixed using a high-speed homogenizer until a fine, uniform suspension is achieved.
-
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the 1% Tween 80 solution to reach the final desired volume.
-
Storage and Handling: Store the suspension at 4°C and protect from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each administration, ensure the suspension is thoroughly mixed by vortexing or inversion to guarantee dose uniformity.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies evaluating the anti-inflammatory effects of orally administered EPMC.
Table 1: Effect of EPMC on Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Vehicle | % Inhibition of Edema (at 3 hours) | Reference |
| 100 | 1% Tween 80 | 13.3% | [1] |
| 200 | 1% Tween 80 | Not specified, but significant | [1] |
| 400 | 1% Tween 80 | Not specified, but significant | [1] |
| 800 | 1% Tween 80 | Not specified, but significant | [1] |
Table 2: Effect of EPMC on Cotton Pellet-Induced Granuloma in Rats
| Dose (mg/kg) | Vehicle | % Inhibition of Granuloma Formation | Reference |
| 200 | Not specified | 38.98% | [2] |
| 400 | Not specified | 44.21% | |
| 800 | Not specified | 51.65% |
Table 3: Effect of EPMC on Pro-Inflammatory Cytokine Levels in Rats
| Cytokine | Dose (mg/kg) | Vehicle | % Inhibition | Reference |
| IL-1 | 200 | Not specified | 11.35% | |
| IL-1 | 400 | Not specified | 20.9% | |
| IL-1 | 800 | Not specified | 37.67% | |
| TNF-α | 200 | Not specified | 24.43% | |
| TNF-α | 400 | Not specified | 37.95% | |
| TNF-α | 800 | Not specified | 57.40% |
Experimental Protocols for In Vivo Anti-Inflammatory Models
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
EPMC formulation
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with digital calipers.
-
Drug Administration: Administer the EPMC formulation or the vehicle (e.g., 1% Tween 80) orally to the respective groups one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation (chronic inflammation).
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
EPMC formulation
-
Sterile cotton pellets (e.g., 30 ± 1 mg)
-
Surgical instruments (forceps, scissors)
-
Anesthetic (e.g., ether, isoflurane)
-
Antibiotic powder
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Cotton Pellet Implantation:
-
Anesthetize the rats.
-
Shave the fur on the back of the animal.
-
Make a small incision and create a subcutaneous tunnel using a blunted forceps.
-
Aseptically implant a sterile cotton pellet into the tunnel.
-
Suture the incision and apply a topical antibiotic.
-
-
Drug Administration: Administer the EPMC formulation or vehicle orally once daily for seven consecutive days, starting from the day of pellet implantation.
-
Pellet Removal and Weighing: On the eighth day, sacrifice the animals. Carefully dissect the cotton pellets enclosed by granulomatous tissue.
-
Drying and Weighing: Dry the pellets in an oven at 60°C until a constant weight is achieved. Weigh the dried pellets.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. Calculate the percentage of inhibition of granuloma formation for the treated groups compared to the control group.
Visualizations
Signaling Pathway of EPMC's Anti-Inflammatory Action
Caption: Putative signaling pathway of EPMC's anti-inflammatory effects.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
Caption: General experimental workflow for in vivo anti-inflammatory screening of EPMC.
Conclusion
The formulation of this compound for in vivo animal studies, particularly for oral administration, is straightforward and can be reliably achieved using a suspension in 1% Tween 80. The provided protocols for the carrageenan-induced paw edema and cotton pellet-induced granuloma models offer robust methods for evaluating the acute and chronic anti-inflammatory potential of EPMC. The quantitative data presented herein can serve as a benchmark for future studies. For parenteral administration, further formulation development focusing on solubilization techniques would be necessary, accompanied by appropriate vehicle safety and stability assessments. The elucidated signaling pathways provide a basis for more in-depth mechanistic investigations into the therapeutic effects of this promising natural compound.
References
Application Notes and Protocols for the Characterization of (E)-Ethyl p-methoxycinnamate (EPMC) Cocrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of (E)-Ethyl p-methoxycinnamate (EPMC) cocrystals. Detailed protocols for each method are provided to ensure reproducible results in a research and development setting.
This compound (EPMC), a primary active compound derived from Kaempferia galanga, exhibits promising anti-inflammatory properties. However, its poor aqueous solubility presents a significant challenge for its development as a therapeutic agent. Cocrystallization has emerged as a successful strategy to enhance the solubility and dissolution rate of EPMC.[1][2][3] This document outlines the standard analytical workflow for the thorough characterization of novel EPMC cocrystals.
Analytical Workflow for EPMC Cocrystal Characterization
The successful formation and characterization of EPMC cocrystals involve a series of analytical techniques to confirm the new solid phase and evaluate its physicochemical properties. The general workflow is depicted below.
References
Application Note: Analysis of (E)-Ethyl p-methoxycinnamate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
(E)-Ethyl p-methoxycinnamate is a major bioactive compound found in the essential oils of several aromatic plants, most notably from the rhizomes of Kaempferia galanga L., also known as aromatic ginger or kencur.[1][2][3][4][5] This compound is of significant interest to the pharmaceutical, cosmetic, and food industries due to its various reported biological activities, including anti-inflammatory, antioxidant, antimicrobial, and UV-B light-protection properties. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds in complex mixtures like essential oils. This application note provides a detailed protocol for the GC-MS analysis of essential oils containing this compound.
Quantitative Data
The concentration of this compound can vary significantly in essential oils, primarily based on the plant's geographical origin, harvest time, and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oil of Kaempferia galanga L. from various studies.
| Plant Source | Geographic Origin | Extraction Method | This compound (%) | Reference |
| Kaempferia galanga L. rhizomes | South India | Steam Distillation | 52.5 | |
| Kaempferia galanga L. | Not Specified | Not Specified | 75.83 | |
| Kaempferia galanga L. germplasm | India (Kerala and Karnataka) | Hydrodistillation | 28.4 - 70.0 | |
| Kaempferia galanga L. rhizome | Indonesia (Kemuning Village) | Distillation | 6.36 and 25.54 (two values reported) | |
| Kaempferia galanga L. rhizome | Not Specified | Not Specified | 66.39 | |
| Kaempferia galanga L. microrhizome | In vitro | Not Specified | 58.09 | |
| Kaempferia galanga L. | Not Specified | Distillation | 26.4 |
Experimental Protocols
This section outlines the key experimental procedures for the extraction and subsequent GC-MS analysis of essential oils containing this compound.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation or steam distillation.
Materials and Equipment:
-
Fresh or dried rhizomes of Kaempferia galanga L.
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Diethyl ether or n-hexane (for extraction from distillate)
Procedure:
-
Weigh a suitable amount of the plant material (e.g., 100 g of fresh or dried rhizomes).
-
Mince or grind the plant material to increase the surface area for efficient extraction.
-
Place the minced material into a round-bottom flask and add a sufficient volume of distilled water to cover the material.
-
Set up the Clevenger apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to boil the water. The steam will carry the volatile essential oil components.
-
Continue the distillation for a recommended period, typically 3-6 hours, until no more oil is collected.
-
The collected essential oil can be separated from the aqueous layer. If the oil is present in the hydrosol, it can be extracted using an organic solvent like diethyl ether or n-hexane.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until GC-MS analysis.
GC-MS Analysis Protocol
The following is a generalized GC-MS protocol synthesized from various research articles for the analysis of essential oils.
Sample Preparation:
-
Dilute the extracted essential oil in a suitable solvent. A common dilution is 1 µL of essential oil in 1 mL of methanol or isooctane.
-
Vortex the solution to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL GC vial for analysis.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC-5973 MSD system).
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5MS or HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 3:1 ratio) |
| Oven Temperature Program | - Initial temperature: 50°C, hold for 5 min- Ramp 1: Increase to 230°C at 6°C/min, hold for 10 min- Ramp 2: Increase to 280°C at 10°C/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Data Analysis:
-
Compound Identification: The identification of this compound and other constituents is achieved by comparing their mass spectra with reference spectra in a mass spectral library, such as NIST. The retention indices (RI) can also be used for more confident identification.
-
Quantification: The relative percentage of each component is calculated from the GC peak areas without using a correction factor. The percentage is determined by dividing the peak area of a single component by the total peak area of all identified components and multiplying by 100.
Visualizations
Caption: Experimental workflow for GC-MS analysis of essential oils.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Ethyl p-methoxycinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (E)-Ethyl p-methoxycinnamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the Claisen-Schmidt condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The Claisen-Schmidt condensation involves the base-catalyzed reaction of p-anisaldehyde with ethyl acetate. The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, generated from triethyl phosphonoacetate, to react with p-anisaldehyde, and is known for its high (E)-isomer selectivity.
Q2: Which synthesis method generally provides a higher yield of the (E)-isomer?
A2: The Horner-Wadsworth-Emmons reaction is generally preferred for its high stereoselectivity, yielding predominantly the (E)-isomer of α,β-unsaturated esters.[1][2] The Claisen-Schmidt condensation can also produce good yields, but the stereoselectivity may be more dependent on the specific reaction conditions.
Q3: What are the key starting materials for each method?
A3:
-
Claisen-Schmidt Condensation: p-Anisaldehyde, ethyl acetate, and a strong base (e.g., sodium ethoxide, sodium metal).[3][4]
-
Horner-Wadsworth-Emmons Reaction: p-Anisaldehyde, triethyl phosphonoacetate, and a base (e.g., sodium hydride, potassium carbonate, DBU).[5]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps after the initial work-up:
-
Removal of unreacted starting materials: Washing the organic layer with water and brine can help remove water-soluble impurities.
-
Chromatography: Column chromatography using silica gel is a common method for obtaining a high-purity product.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield pure white crystals.
Troubleshooting Guides
Claisen-Schmidt Condensation
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Base | Use freshly prepared sodium ethoxide or clean sodium metal. Ensure all glassware is thoroughly dried. | Sodium ethoxide and sodium metal are highly reactive with moisture, which deactivates them. |
| Insufficient Base Strength | Consider using a stronger base if initial attempts with weaker bases fail. | The base must be strong enough to deprotonate ethyl acetate to form the enolate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. A patent for this synthesis specifies a reaction temperature of 40-60°C. | Higher temperatures can increase the reaction rate. |
| Poor Reagent Quality | Use freshly distilled p-anisaldehyde and anhydrous ethyl acetate. | Impurities in the starting materials can interfere with the reaction. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Self-condensation of Ethyl Acetate | Slowly add ethyl acetate to the reaction mixture containing the base and p-anisaldehyde. | This minimizes the concentration of the enolate, reducing the likelihood of self-condensation. |
| Cannizzaro Reaction of p-Anisaldehyde | Use a non-hydroxide base like sodium ethoxide. | Strong hydroxide bases can promote the disproportionation of the aldehyde into an alcohol and a carboxylic acid. |
Horner-Wadsworth-Emmons (HWE) Reaction
Issue 1: Low Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation of Phosphonate | Use a sufficiently strong base like sodium hydride (NaH) or ensure the complete reaction with milder bases. | The phosphonate must be fully deprotonated to form the reactive carbanion. |
| Steric Hindrance | While less of an issue with p-anisaldehyde, ensure the reaction is not being sterically hindered by bulky substituents on either reactant. | Steric hindrance can slow down or prevent the reaction. |
| Low Reaction Temperature | While some HWE reactions are performed at low temperatures to control selectivity, a low yield may indicate the need for a higher temperature to overcome the activation energy. | Temperature can significantly impact the reaction rate. |
Issue 2: Poor (E)/(Z) Stereoselectivity
| Possible Cause | Troubleshooting Step | Rationale |
| Choice of Cation | The use of lithium salts (e.g., LiCl with DBU) often enhances (E)-selectivity. | The nature of the metal cation can influence the stereochemical outcome of the reaction. |
| Solvent Effects | The choice of solvent can impact the transition state of the reaction. Aprotic solvents like THF are commonly used. | Solvent polarity can affect the stability of intermediates and the stereoselectivity. |
| Structure of Phosphonate Reagent | Using phosphonates with bulky ester groups can sometimes influence stereoselectivity. | The structure of the phosphonate reagent plays a role in the steric interactions during the reaction. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound via Claisen-Schmidt Condensation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Metal | Methyl Acetate | 25 | 17 | 68 | |
| Sodium Methoxide | Methyl Acetate | 50-55 | 1 | 90 | |
| Sodium Metal / Methanol (cat.) | Methyl Acetate / Toluene | 30 | 20 | 85 | |
| Sodium Ethoxide | Cyclohexane / Ethyl Acetate | 40-45 | 1 | ~95 |
Table 2: Comparison of Bases for the Horner-Wadsworth-Emmons Reaction
| Base | Solvent | Temperature (°C) | Typical (E)/(Z) Ratio | Notes | Reference |
| NaH | THF or DME | Room Temp. | High E-selectivity | Standard, strong base conditions. | |
| K₂CO₃ | Water | Reflux | Varies | Milder, aqueous conditions. | |
| DBU / LiCl | Acetonitrile | Room Temp. | High E-selectivity | Masamune-Roush conditions, suitable for base-sensitive substrates. | |
| Triethylamine / LiBr or MgBr₂ | THF | Room Temp. | High E-selectivity | Rathke conditions, milder base. |
Experimental Protocols
Protocol 1: Claisen-Schmidt Synthesis of this compound
This protocol is adapted from patent CN114436835A.
-
Preparation: To a dry reaction vessel under an inert atmosphere, add cyclohexane, ethyl acetate, and sodium ethoxide.
-
Reaction: While stirring, slowly add p-anisaldehyde to the mixture.
-
Temperature Control: Maintain the reaction temperature between 40-45°C.
-
Monitoring: After the addition is complete, maintain the temperature for approximately one hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and add water. Neutralize the excess base by adding a dilute acid (e.g., 13% sulfuric acid).
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a general procedure adapted from literature for the synthesis of α,β-unsaturated esters.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Addition of Phosphonate: Cool the suspension to 0°C and add triethyl phosphonoacetate dropwise.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for one hour to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0°C and add a solution of p-anisaldehyde in anhydrous THF dropwise.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Claisen-Schmidt synthesis.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges of (E)-Ethyl p-Methoxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (E)-Ethyl p-methoxycinnamate (EPMC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound (EPMC)?
This compound is known to have limited water solubility, which can pose challenges for its use in oral preparations and other aqueous formulations[1]. While specific quantitative values for its intrinsic aqueous solubility are not always consistently reported across literature, its poor solubility is a well-documented characteristic that necessitates enhancement strategies for many applications[1][2].
Q2: Why is the solubility of EPMC a concern for researchers?
The low aqueous solubility of EPMC can lead to several experimental and developmental challenges, including:
-
Limited Bioavailability: For oral dosage forms, poor solubility is a major obstacle to absorption in the gastrointestinal tract, which can impair the compound's pharmacological efficacy[3].
-
Difficulty in Formulation: Preparing aqueous solutions for in vitro assays, parenteral formulations, or other liquid dosage forms is difficult without achieving adequate dissolution.
-
Inconsistent Experimental Results: Undissolved particles can lead to variability in bioassays and other experimental setups.
Q3: What are the primary strategies for enhancing the aqueous solubility of EPMC?
Several techniques have been successfully employed to improve the solubility of EPMC. These can be broadly categorized as:
-
Physical Modifications:
-
Polymorphism: Modifying the crystal structure of EPMC can lead to polymorphs with different physical properties, including solubility[1].
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Nanoformulations: Encapsulating or confining EPMC within nanoscale carriers, such as mesoporous silica nanoparticles (MSN), can significantly enhance its solubility.
-
-
Chemical Modifications & Complexation:
-
Co-crystals: Forming co-crystals of EPMC with a suitable coformer (e.g., succinic acid, tartaric acid) can alter the crystal lattice and improve solubility.
-
Inclusion Complexes: Creating inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can encapsulate the hydrophobic EPMC molecule, enhancing its aqueous solubility.
-
-
Formulation-Based Approaches:
-
Use of Co-solvents: Blending water with a miscible organic solvent in which EPMC is more soluble can increase the overall solubility.
-
Surfactant Systems: The use of surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.
-
Solid Dispersions: Dispersing EPMC in a hydrophilic carrier matrix can improve its dissolution rate.
-
Troubleshooting Guide
Issue 1: EPMC precipitates out of my aqueous buffer during an experiment.
-
Possible Cause: The concentration of EPMC exceeds its equilibrium solubility in your specific aqueous medium. The addition of other components to the buffer or a change in temperature could also be affecting solubility.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your target concentration is not above the known solubility limits of EPMC in similar media.
-
Incorporate a Co-solvent: If your experimental design allows, consider adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or DMSO to your aqueous buffer to increase solubility.
-
Utilize a Solubilizing Excipient: For stock solutions, consider preparing EPMC as a complex with a cyclodextrin before final dilution in your aqueous medium.
-
pH Adjustment: While EPMC is a neutral compound, the pH of the medium can influence the stability of the formulation and interactions with other components. Ensure the pH is controlled and appropriate for your experiment.
-
Issue 2: I am observing low and inconsistent results in my cell-based assays.
-
Possible Cause: Poor solubility of EPMC may lead to the formation of microscopic particles, resulting in an inaccurate concentration of the dissolved, bioavailable compound. This can lead to underestimation of its activity and high variability between replicates.
-
Troubleshooting Steps:
-
Prepare a Solubilized Formulation: Instead of directly adding solid EPMC or a concentrated organic stock to your cell culture medium, use a pre-formulated, solubilized version. Techniques like creating an inclusion complex with hydroxypropyl-β-cyclodextrin or using a co-crystal form can provide a more stable and soluble source of EPMC.
-
Nanoformulation Approach: Consider using EPMC loaded into mesoporous silica nanoparticles (MSN-EPMC), which has been shown to improve solubility and dissolution.
-
Filtration: After preparing your EPMC-containing medium, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cells. This will ensure you are working with a true solution.
-
Quantitative Data on EPMC Solubility Enhancement
The following tables summarize the reported improvements in EPMC solubility using various techniques.
Table 1: Solubility Enhancement of EPMC via Polymorphism and Co-crystals
| Method | Coformer/Solvent | Resulting Solubility (mg/mL) | Fold Increase (Approx.) | Reference |
| Polymorphism | n-hexane | 0.202 | ~1.4x | |
| Co-crystal | Succinic Acid | 0.217 | ~1.5x | |
| Co-crystal | Tartaric Acid (1:1 ratio) | Not specified, 1.39-fold increase | 1.39x | |
| Co-crystal | Tartaric Acid (1:2 ratio) | Not specified, 1.50-fold increase | 1.50x |
Initial solubility of EPMC was reported to be approximately 0.14-0.15 mg/mL in related studies.
Table 2: Solubility Enhancement of EPMC via Nanoformulation
| Method | Carrier | Key Finding | Fold Increase (at 30 min) | Reference |
| Nanoscale Confinement | Mesoporous Silica Nanoparticles (MSN) | Amorphous structure of MSN-EPMC enhanced water solubility. | 2.63x |
Experimental Protocols
Protocol 1: Preparation of EPMC-Succinic Acid Co-crystals by Solvent Evaporation
This protocol is adapted from methodologies described for co-crystal formation.
Materials:
-
This compound (EPMC)
-
Succinic Acid
-
Methanol
-
Desiccator
Procedure:
-
Weigh EPMC and succinic acid in a 1:1 molar ratio.
-
Dissolve both components in a minimal amount of methanol (e.g., 2 mL) in a suitable container.
-
Stir the solution until both EPMC and succinic acid are completely dissolved.
-
Allow the solvent to evaporate slowly at room temperature over 5-7 days.
-
Once the crystalline solid has formed, store it in a desiccator to ensure it is completely dry before use.
Protocol 2: Preparation of EPMC-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
This protocol is based on the kneading method described for preparing cyclodextrin inclusion complexes.
Materials:
-
This compound (EPMC)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Weigh EPMC and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar and lightly mix them.
-
Add a small amount of the ethanol-water mixture dropwise to the powder mixture to form a paste-like consistency.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, ensuring all solvent is removed.
-
The resulting powder is the EPMC-HP-β-CD inclusion complex.
Visualizations
Caption: Workflow for EPMC Co-crystal Formation.
Caption: Workflow for EPMC Inclusion Complex Preparation.
Caption: EPMC Solubility Problem-Solution Pathway.
References
Technical Support Center: HPLC Analysis of (E)-Ethyl p-methoxycinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of (E)-Ethyl p-methoxycinnamate. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape and Resolution Issues
-
Question: Why is my this compound peak tailing?
-
Answer: Peak tailing for this compound can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns. To mitigate this, consider adding a silanol suppressor like triethylamine (around 0.1%) to the mobile phase.[1][2] Another cause could be column contamination from strongly retained impurities in the sample.[3] Ensure proper sample cleanup and consider using a guard column. Operating the mobile phase at a lower pH (around 2-3) can also help by protonating silanols, thus reducing these secondary interactions.[2][4] Finally, sample overload can lead to peak tailing; try diluting your sample or reducing the injection volume.
-
-
Question: My this compound peak is showing fronting. What should I do?
-
Answer: Peak fronting is often an indication of sample overload, where the concentration of this compound in the injected sample is too high for the column to handle. The primary solution is to dilute your sample or decrease the injection volume. Another potential cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
-
-
Question: I am observing poor resolution between my this compound peak and an adjacent impurity. How can I improve it?
-
Answer: Poor resolution can be addressed by optimizing several chromatographic parameters. You can start by adjusting the mobile phase composition. For reversed-phase HPLC of this compound, altering the ratio of the organic modifier (e.g., methanol or acetonitrile) to water can significantly impact selectivity. Changing the type of organic modifier (e.g., from methanol to acetonitrile) can also alter the elution profile. Additionally, using a column with a smaller particle size or a longer column can increase efficiency and, consequently, resolution. Finally, ensure your method is well-designed; a poorly designed method can lead to suboptimal separation.
-
-
Question: What should I do if I see split peaks for this compound?
-
Answer: Split peaks can arise from a disruption in the sample flow path. A common cause is a partially blocked inlet frit of the column due to particulate matter from the sample or mobile phase. Try back-flushing the column or replacing the frit. To prevent this, always filter your samples and mobile phases. Another possibility is an issue with the injector, such as a faulty rotor seal, which can cause the sample to be introduced into the column in two separate bands. Incomplete sample dissolution can also lead to split peaks, so ensure your this compound is fully dissolved in the sample solvent before injection.
-
Retention Time and Baseline Problems
-
Question: The retention time for my this compound peak is shifting from one injection to the next. What is the cause?
-
Answer: Retention time shifts can be caused by several factors. Fluctuations in column temperature can lead to inconsistent retention times, as a 1°C change can alter retention by 1-2%. Using a column oven is highly recommended for stable temperatures. Variations in the mobile phase composition, even small ones, can also cause shifts. Ensure your mobile phase is prepared accurately and is well-mixed. If you are using a gradient, ensure the pump is delivering a consistent composition. Insufficient column equilibration time between runs can also be a culprit; make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Question: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?
-
Answer: A noisy or drifting baseline can often be attributed to issues with the mobile phase or the detector. Contaminated or improperly degassed mobile phase is a common cause. Ensure you are using high-purity solvents and degas the mobile phase thoroughly to prevent bubble formation in the system. An aging detector lamp can also contribute to increased noise. If you suspect the detector, you can troubleshoot by removing the column and running the mobile phase directly through it to see if the noise persists.
-
Quantitative Data Summary
The following table summarizes the impact of mobile phase composition on the retention time of this compound based on published methods.
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Approximate Retention Time (min) | Reference |
| C18 (150 x 4.6 mm, 5 µm) | Methanol:Water (70:30) with 0.1% TFA | 1.0 | 308 | 10.05 | |
| C18 (150 x 4.6 mm, 5 µm) | Water:Acetonitrile (40:60) | 1.0 | 308 | 6.22 | |
| C18 | Methanol:Phosphoric Acid (70:30) | 1.0 | 310 | Not specified | |
| C18 | Methanol:Phosphoric Acid (80:20) | 1.0 | 310 | Not specified |
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of this compound, compiled from established methods.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), if required
-
0.45 µm membrane filters for solvent and sample filtration
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Solvent delivery pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 30°C for better reproducibility.
-
Detection Wavelength: 308 nm
-
Injection Volume: 10-20 µL
4. Standard Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) and sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
6. Analysis
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Troubleshooting Workflow for HPLC Analysis of this compound
Caption: A logical workflow for troubleshooting common issues in the HPLC analysis of this compound.
References
Preventing degradation of (E)-Ethyl p-methoxycinnamate during storage and experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimentation with (E)-Ethyl p-methoxycinnamate (EPMC).
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C and can be expected to remain stable for at least three years. If dissolved in a solvent, it should be stored at -80°C for up to one year. The compound is generally stable under normal temperatures and pressures for short-term handling and shipping.
2. What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways:
-
Hydrolysis: Under basic conditions, the ester bond can be hydrolyzed to form p-methoxycinnamic acid. This reaction is accelerated in the presence of a base like sodium hydroxide.
-
Photodegradation: Exposure to ultraviolet (UV) light can cause isomerization of the trans isomer to the less stable cis isomer, which may alter its biological activity and UV absorption properties. This can be a concern in experiments involving prolonged light exposure.
-
Biotransformation: Certain microorganisms, such as Aspergillus niger, can metabolize this compound, for instance, by demethylation to form ethyl p-hydroxycinnamate.
3. In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It has limited solubility in water. For aqueous solutions in cell culture or in vivo studies, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous medium.
4. What are the known biological activities of this compound?
This compound exhibits a range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-microbial effects. It is known to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. It has also been shown to inhibit the NF-κB signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous media (e.g., cell culture medium). | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound concentration exceeds its solubility limit in the final medium. | Prepare a high-concentration stock solution in 100% DMSO. When preparing the final working solution, ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%) to maintain cell viability and compound solubility. It may be beneficial to slowly add the stock solution to the aqueous medium while vortexing to aid dispersion. The use of co-solvents like PEG300 or Tween 80 can also improve solubility for in vivo preparations. |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of the compound due to improper storage or handling. This can be caused by exposure to light, high temperatures, or incompatible chemicals. | Store the compound as recommended (-20°C for powder, -80°C for solutions) and protect from light by using amber vials or wrapping containers in foil. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. Ensure all reagents and solvents are compatible and free of strong oxidizing/reducing agents, strong acids, or strong alkalis. |
| Variability in results between experimental replicates. | Inhomogeneous solution after dilution from the stock. Pipetting errors. | Ensure the stock solution is fully dissolved before making dilutions. After diluting the stock solution into your experimental medium, vortex thoroughly to ensure a homogenous mixture. Use calibrated pipettes and proper pipetting techniques to minimize variability. |
Data on Stability and Degradation
| Condition | Expected Degradation Pathway | Primary Degradation Product |
| Acidic (e.g., 0.1 M HCl) | Minimal degradation expected. | - |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis of the ethyl ester. | p-Methoxycinnamic acid |
| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation of the double bond or aromatic ring. | Oxidized derivatives |
| Thermal (e.g., 60-80°C) | Potential for various degradation pathways. | To be determined experimentally. |
| Photolytic (UV light) | trans to cis isomerization and potential photo-oxidation. | (Z)-Ethyl p-methoxycinnamate and oxidized photoproducts |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to p-Methoxycinnamic Acid
This protocol describes the base-catalyzed hydrolysis of the ethyl ester.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Methanol (for recrystallization)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (e.g., 2.5 g) in ethanol (e.g., 5 mL) in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (e.g., 1.25 g) in distilled water (e.g., 20 mL) and add it to the flask.
-
Heat the mixture to reflux for 30 minutes.
-
After reflux, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding dilute HCl until a white precipitate forms.
-
Filter the white solid, wash it with distilled water, and allow it to dry.
-
Recrystallize the crude product from methanol to obtain pure p-methoxycinnamic acid.
Protocol 2: In Vitro COX Inhibition Assay
This protocol provides a general procedure for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
1 M HCl (to stop the reaction)
-
Saturated stannous chloride solution
-
Indomethacin (positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and indomethacin in an appropriate solvent (e.g., DMSO).
-
In separate test tubes, incubate COX-1 or COX-2 enzyme with the reaction buffer and heme.
-
Add the test compound (this compound) or the positive control (indomethacin) at various concentrations to the respective tubes. For the control (100% activity), add only the solvent.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each tube.
-
Incubate the reaction mixture for a short duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Add saturated stannous chloride solution to each tube to reduce the prostaglandin product.
-
Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to evaluate the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HSC-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 2.5 x 10⁴ cells/well) and incubate until they reach 70-80% confluency.
-
Prepare serial dilutions of this compound from a stock solution in DMSO. Further dilute these in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., <0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the cells with the compound for the desired exposure time (e.g., 24 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagrams
Caption: EPMC inhibits the p38/Akt/NF-κB signaling pathway.
Technical Support Center: Enhancing the Bioavailability of (E)-Ethyl p-methoxycinnamate (EPMC) Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (E)-Ethyl p-methoxycinnamate (EPMC) for enhanced bioavailability.
I. Troubleshooting Guides
This section offers solutions to common problems that may arise during the development of various EPMC formulations.
Nanoemulsion Formulations
Issue: Nanoemulsion instability (creaming, sedimentation, or phase separation).
-
Possible Cause: Inappropriate surfactant or co-surfactant concentration.
-
Solution: Optimize the concentration of the surfactant and co-surfactant. The total emulsifier concentration must be sufficient to cover the surface of the oil droplets.[1]
-
-
Possible Cause: Unfavorable Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system.
-
Solution: Adjust the HLB of the emulsifier blend. This can be achieved by altering the ratio of the primary surfactant to the co-surfactant or by introducing a different co-emulsifier to match the required HLB of the oil phase.[1]
-
-
Possible Cause: Large droplet size.
-
Possible Cause: Low viscosity of the continuous phase.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. This will hinder the movement of dispersed droplets.[1]
-
-
Possible Cause: Ostwald ripening.
-
Solution: This is a major instability mechanism for nanoemulsions. To mitigate it, consider adding a second, less soluble oil phase or a strongly adsorbed, water-insoluble polymeric surfactant.
-
Solid Dispersion Formulations
Issue: Precipitation of EPMC from a supersaturated solution, leading to reduced bioavailability.
-
Possible Cause: The amorphous drug reverts to a more stable crystalline form.
-
Solution: This is a common challenge with amorphous solid dispersions (ASDs). Strategies to stabilize the amorphous form include selecting a polymer that has strong interactions with EPMC, thereby inhibiting crystallization. The choice of carrier is crucial for optimizing the dissolution rate.
-
-
Possible Cause: The manufacturing process affects the physicochemical properties and stability.
-
Solution: The properties of solid dispersions are highly dependent on the manufacturing method (e.g., spray drying, hot-melt extrusion). It is essential to carefully control processing parameters to ensure the formation of a stable amorphous system.
-
Issue: Difficulty in handling the solid dispersion (e.g., tackiness).
-
Possible Cause: The formulation is soft and tacky, making pulverization and sieving difficult.
-
Solution: This can be addressed by optimizing the drug-to-polymer ratio or by incorporating a suitable adsorbent or glidant into the formulation during downstream processing.
-
Co-crystal Formulations
Issue: Inconsistent co-crystal formation.
-
Possible Cause: Improper solvent selection for the co-crystallization process.
-
Solution: The choice of solvent is critical. For EPMC, methanol has been successfully used in the solvent drop grinding technique to form co-crystals with tartaric acid.
-
-
Possible Cause: Incorrect stoichiometric ratio of EPMC to the coformer.
-
Solution: Systematically screen different molar ratios of EPMC to the coformer to identify the optimal ratio for stable co-crystal formation. Studies have shown that ratios of 1:1, 1:2, and 1:3 of EPMC to tartaric acid have been successful in increasing solubility.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of EPMC low?
A1: this compound (EPMC) is a poorly water-soluble compound. This low aqueous solubility is a primary reason for its limited oral bioavailability, as the drug must be in a dissolved state to be absorbed in the gastrointestinal tract.
Q2: What are the main strategies to enhance the bioavailability of EPMC?
A2: Several techniques can be employed to improve the solubility and, consequently, the bioavailability of EPMC. These include:
-
Solid Dispersion: Dispersing EPMC in an inert carrier matrix to create an amorphous solid dispersion.
-
Co-crystallization: Forming co-crystals of EPMC with a suitable coformer, such as tartaric acid or succinic acid.
-
Nanoencapsulation: Encapsulating EPMC in nano-sized carriers like nanoemulsions or mesoporous silica nanoparticles.
-
Complexation: Forming inclusion complexes with cyclodextrins.
Q3: How much can the solubility of EPMC be improved with these formulation strategies?
A3: Significant improvements in solubility have been reported:
-
Co-crystals: EPMC co-crystals have been shown to increase solubility by up to 1.5 times compared to the pure drug.
-
Mesoporous Silica Nanoparticles (MSN): Confining EPMC within MSNs increased its solubility by 2.63-fold at 30 minutes.
Q4: What in vitro tests are crucial for evaluating the performance of EPMC formulations?
A4: Key in vitro tests include:
-
Solubility Studies: To determine the extent of solubility enhancement in various media.
-
Dissolution Testing: To assess the rate and extent of drug release from the formulation. This is a critical quality control test. For nanoparticles, specialized methods like dialysis-based techniques are often used.
-
Caco-2 Permeability Assay: To predict the intestinal permeability of EPMC from the formulation. This assay uses a monolayer of Caco-2 cells to mimic the intestinal barrier and can assess both passive diffusion and active transport mechanisms.
Q5: Are there any known metabolic pathways for EPMC that could affect its bioavailability?
A5: Yes, the metabolism of EPMC and related cinnamic acid derivatives is an important consideration.
-
Cytochrome P450 (CYP) Enzymes: Studies on cinnamic acid suggest that CYP1A is a major enzyme involved in its metabolism. Therefore, co-administration of drugs that induce or inhibit CYP1A could potentially lead to drug-drug interactions with EPMC. Another study on EPMC in mouse hepatocytes showed that it can induce CYP1A1 and CYP1A2 mRNA expression.
-
Biotransformation: EPMC can be biotransformed by microorganisms. For example, Aspergillus niger can convert EPMC to ethyl p-hydroxycinnamate.
III. Quantitative Data Summary
Table 1: Enhancement of EPMC Solubility with Different Formulation Strategies
| Formulation Strategy | Coformer/Carrier | Molar Ratio (EPMC:Coformer) | Fold Increase in Solubility | Reference |
| Co-crystal | Tartaric Acid | 1:1 | 1.39 | |
| Co-crystal | Tartaric Acid | 1:2 | 1.50 | |
| Co-crystal | Tartaric Acid | 1:3 | 1.44 | |
| Co-crystal | - | - | up to 1.5 | |
| Nanoscale Confinement | Mesoporous Silica Nanoparticles | - | 2.63 (at 30 min) |
IV. Experimental Protocols
Co-crystal Formation by Solvent Drop Grinding
-
Objective: To prepare EPMC co-crystals with a coformer (e.g., tartaric acid) to enhance solubility.
-
Materials: this compound, Tartaric Acid, Methanol.
-
Procedure:
-
Weigh EPMC and tartaric acid in the desired molar ratios (e.g., 1:1, 1:2, 1:3).
-
Place the physical mixture in a mortar.
-
Add a few drops of methanol to the mixture.
-
Grind the mixture with a pestle for a specified period (e.g., 30 minutes).
-
Dry the resulting powder at room temperature.
-
Characterize the product using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm co-crystal formation.
-
Solubility Determination
-
Objective: To quantify the aqueous solubility of EPMC and its formulations.
-
Materials: EPMC or EPMC formulation, Distilled water, Magnetic stirrer, 0.45 µm filter, UV-Vis Spectrophotometer.
-
Procedure:
-
Add an excess amount of the EPMC sample to a known volume of distilled water in a flask.
-
Stir the suspension at a constant speed and temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Withdraw a sample and filter it through a 0.45 µm membrane filter to remove undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for EPMC.
-
Calculate the concentration of EPMC using a pre-established calibration curve.
-
In Vitro Dissolution Testing (Dialysis Bag Method for Nanoparticles)
-
Objective: To evaluate the in vitro release profile of EPMC from a nano-formulation.
-
Materials: EPMC nano-formulation, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Dissolution medium (e.g., phosphate-buffered saline, pH 7.4), Dissolution apparatus (e.g., USP Apparatus 2).
-
Procedure:
-
Soak the dialysis membrane in the dissolution medium as per the manufacturer's instructions.
-
Accurately measure a specific volume of the EPMC nano-formulation and place it inside the dialysis bag.
-
Seal the dialysis bag and place it in the dissolution vessel containing a known volume of pre-warmed dissolution medium.
-
Maintain the temperature and stirring speed at standard physiological conditions (e.g., 37°C and 50 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium from outside the dialysis bag.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the samples for EPMC content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of an EPMC formulation.
-
Materials: Caco-2 cells, Transwell® inserts, Cell culture medium, Hank's Balanced Salt Solution (HBSS), EPMC formulation, Lucifer yellow (as a marker for monolayer integrity).
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability study, add the EPMC formulation to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze for EPMC concentration.
-
To study efflux, perform a basolateral-to-apical (B-A) permeability study by adding the EPMC formulation to the basolateral chamber and sampling from the apical chamber.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Pharmacokinetic Study in Rats
-
Objective: To evaluate the in vivo bioavailability of an EPMC formulation.
-
Materials: Sprague-Dawley rats, EPMC formulation, Vehicle control, Blood collection tubes (with anticoagulant), Centrifuge, Analytical equipment for EPMC quantification in plasma (e.g., LC-MS/MS).
-
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the EPMC formulation orally (e.g., by oral gavage) at a specific dose.
-
Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of EPMC in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) to determine the bioavailability of the formulation.
-
V. Visualization of Pathways and Workflows
Caption: Experimental workflow for enhancing EPMC bioavailability.
Caption: Potential metabolic pathways of EPMC.
Caption: EPMC's inhibitory effect on the p38/AKT/NF-κB signaling pathway.
References
Optimizing reaction conditions for the derivatization of (E)-Ethyl p-methoxycinnamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of (E)-Ethyl p-methoxycinnamate (EPMC).
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield unexpectedly low?
Low product yield is a frequent issue in derivatization reactions. Several factors related to the reaction setup, execution, and workup could be the cause.[1][2]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature, but be cautious of potential side product formation.[3]
-
-
Reagent Quality: Degradation of reagents, especially if they are sensitive to moisture or air, can lead to poor reactivity.[4]
-
Solution: Use fresh, high-quality reagents and ensure they are stored under the recommended conditions.[4] It is advisable to use a significant molar excess of the derivatizing agent.
-
-
Presence of Water: Many derivatization reagents are moisture-sensitive. Water in the reaction mixture can consume the reagent and hinder the reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider adding a water scavenger if necessary.
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Solution: When performing extractions, ensure thorough mixing and allow adequate time for phase separation. Rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent to recover as much product as possible.
-
-
Reversible Reaction: Esterification reactions are often reversible, and the accumulation of a byproduct like water can shift the equilibrium back towards the reactants.
-
Solution: To drive the reaction forward, consider using an excess of one of the reactants or removing a byproduct as it forms (e.g., using a Dean-Stark trap to remove water).
-
Question 2: My final product is impure, showing multiple spots on TLC. What could be the cause?
The presence of impurities indicates either an incomplete reaction or the formation of side products.
Potential Causes and Solutions:
-
Side Reactions: Undesirable side reactions can compete with the main derivatization reaction, leading to byproducts.
-
Solution: Optimize the reaction conditions, particularly temperature and reaction time, to favor the desired product. Lowering the temperature may reduce the rate of side reactions.
-
-
Decomposition of Starting Material or Product: The starting material or the desired product might be unstable under the reaction conditions.
-
Solution: If you observe product decomposition after the reaction has reached completion, quench the reaction promptly. If the product is sensitive to the purification method (e.g., acid-sensitive compounds on silica gel), choose an appropriate alternative purification technique.
-
-
Hydrolysis of Ester: The ester group in EPMC or the derivatized product can be hydrolyzed back to the carboxylic acid, especially in the presence of acid or base catalysts and water.
-
Solution: Ensure anhydrous conditions and carefully control the amount of acid or base catalyst used. During workup, neutralize the reaction mixture appropriately.
-
Question 3: The derivatization reaction is not starting or is proceeding very slowly. What should I check?
A stalled or sluggish reaction can be frustrating. Here are some common culprits:
Potential Causes and Solutions:
-
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the catalyst loading incrementally, while monitoring for any increase in side product formation.
-
-
Poor Solubility: If the reactants are not well-dissolved in the solvent, the reaction rate will be slow.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. Gentle heating and thorough stirring can also improve solubility and reaction rate.
-
-
Incorrect Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the progress. For some reactions, microwave assistance can significantly reduce reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What are some common derivatization reactions for this compound?
Common derivatization reactions for EPMC include:
-
Hydrolysis: Conversion of the ethyl ester to p-methoxycinnamic acid, typically under basic conditions followed by acidification.
-
Amidation: Reaction with amines to form the corresponding cinnamamides. This can be achieved directly, for instance, through microwave-assisted reaction with dimethylformamide (DMF) in the presence of a base.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst to form a new ester, such as octyl p-methoxycinnamate.
-
Structural Modification for Biological Studies: EPMC can be converted into various derivatives, like thioureas, to investigate their structure-activity relationships for applications such as anti-inflammatory or anticancer agents.
Q2: How can I monitor the progress of my derivatization reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.
Q3: What solvents are typically used for EPMC derivatization?
The choice of solvent depends on the specific reaction. For hydrolysis, ethanol is often used. For other derivatizations, solvents should be chosen based on the solubility of the reactants and their compatibility with the reaction conditions. Always use dry, high-purity solvents.
Q4: Are there any safety precautions I should take when working with derivatization reagents?
Yes, many derivatization reagents are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols & Data
Table 1: Comparison of EPMC Derivatization Reactions and Yields
| Derivative Product | Reaction Type | Reagents & Conditions | Yield | Reference |
| p-Methoxycinnamic acid | Hydrolysis | EPMC, NaOH, Ethanol, H2O, reflux 30 min, then neutralize with HCl | 21% | |
| p-Methoxycinnamic acid | Hydrolysis | EPMC, NaOH, Ethanol | 72% | |
| N,N-dimethyl-p-methoxycinnamamide | Amidation | EPMC, DMF, NaOH, microwave irradiation (300 W) for 1 min | 88.8% | |
| Octyl p-methoxycinnamate | Transesterification | EPMC, n-octanol, HCl, reflux at 150-160°C for 5 hours | Not specified |
Detailed Experimental Protocol: Hydrolysis of this compound to p-Methoxycinnamic Acid
This protocol is adapted from the procedure described by Nuraini et al. (2024).
Materials:
-
This compound (EPMC)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
Suspend 2.5 g of EPMC in 5 mL of ethanol in a round-bottom flask.
-
Prepare a solution of 1.25 g of NaOH in 20 mL of water and add it to the EPMC suspension.
-
Heat the mixture to reflux for 30 minutes.
-
After reflux, cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute HCl until a white solid precipitates.
-
Filter the precipitated solid and wash it with distilled water.
-
Dry the solid.
-
Recrystallize the crude product from methanol to obtain pure p-methoxycinnamic acid.
Visual Guides
Troubleshooting Workflow for Low Reaction Yield
References
Resolving peak tailing and broadening in chromatography of (E)-Ethyl p-methoxycinnamate
This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and broadening, encountered during the analysis of (E)-Ethyl p-methoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and broadening, and why are they problematic?
In an ideal chromatographic separation, a peak should be symmetrical and narrow, resembling a Gaussian distribution.
-
Peak Tailing: This occurs when the back half of the peak is drawn out and asymmetrical. It indicates that multiple retention mechanisms are at play, with some analyte molecules being retained longer than the main population.[1][2][3]
-
Peak Broadening: This is characterized by wider-than-expected peaks, even if they are symmetrical. It signifies a loss of chromatographic efficiency.[4][5]
These issues are significant problems because they lead to reduced resolution between adjacent peaks, lower sensitivity as the peak height decreases, and inaccurate quantification due to difficulties in integrating the peak area correctly.
Q2: What are the most common causes of peak tailing when analyzing this compound?
For a compound like this compound, which contains polar methoxy and ester functional groups, the primary causes of peak tailing in reversed-phase HPLC are:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the polar groups of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18). These interactions are stronger when the silanol groups are ionized (negatively charged) at mobile phase pH levels above approximately 3.0.
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can fail to suppress the ionization of residual silanols, promoting secondary interactions.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: An old or contaminated column may have lost its bonded phase or accumulated impurities, creating active sites that cause tailing.
Q3: How can I systematically troubleshoot peak shape issues?
A systematic approach is crucial to efficiently identify and resolve the root cause of poor peak shape. The workflow below outlines a logical sequence of checks, starting from the most common and easily solvable issues.
Q4: How does mobile phase pH specifically affect the peak shape of my analyte?
Mobile phase pH is a critical parameter for controlling peak shape, especially for compounds that can interact with the stationary phase in multiple ways. For this compound on a silica-based column, lowering the mobile phase pH is a key strategy.
-
Suppressing Silanol Activity: At a low pH (typically below 3), the residual silanol groups on the silica surface are fully protonated (Si-OH). This neutral state minimizes their ability to interact with the polar groups on your analyte, thus reducing peak tailing.
-
Analyte Ionization: this compound is a neutral compound and is not expected to ionize. Therefore, pH adjustments primarily target the stationary phase.
The following diagram illustrates the interaction mechanism.
| Mobile Phase Modifier | Resulting Aqueous pH (approx.) | Expected USP Tailing Factor (Tf) | Rationale |
| None (Methanol:Water) | ~6.5 - 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions and significant tailing. |
| 0.1% Formic Acid | ~2.7 | 1.2 - 1.5 | Lowers pH sufficiently to protonate most silanol groups, significantly improving peak symmetry. |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.1 | 1.0 - 1.2 | Highly effective at protonating silanols, often resulting in highly symmetrical peaks. TFA can also act as an ion-pairing agent, though this is less relevant for neutral analytes. |
Q5: What should I do if adjusting the mobile phase doesn't resolve the issue?
If mobile phase optimization is unsuccessful, consider the following:
-
Column Health: The column may be permanently damaged or contaminated. A void at the column inlet can cause significant peak distortion for all analytes. Try flushing the column or, if that fails, replace it with a new one. Using a modern, high-purity, end-capped column is highly recommended as they have fewer residual silanol groups.
-
Extra-Column Effects (Dead Volume): Peak broadening can be caused by excessive volume outside the column. Inspect your system for overly long or wide-bore connecting tubing, and ensure all fittings are properly made to minimize dead volume.
-
Sample Overload: If peak shape improves significantly upon diluting the sample, then you are overloading the column. Determine the optimal concentration and injection volume for your analysis.
Q6: Can the sample solvent cause peak distortion?
Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause band broadening and distorted, often fronting, peaks. The ideal practice is to dissolve the sample in the initial mobile phase composition.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to suppress silanol interactions by lowering the mobile phase pH.
-
Prepare Mobile Phase A: Use HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade methanol or acetonitrile.
-
Initial Conditions: Start with a mobile phase composition that has previously shown retention for the analyte, for example, Methanol:Water (70:30).
-
Inject Standard: Inject a standard of this compound and record the chromatogram, noting the peak tailing factor.
-
Modify Aqueous Phase: Prepare a new aqueous phase (Mobile Phase A) containing 0.1% (v/v) Trifluoroacetic Acid (TFA). Measure the pH to confirm it is below 3.0.
-
Equilibrate System: Flush the HPLC system thoroughly with the new mobile phase mixture (e.g., 70% Methanol : 30% Water with 0.1% TFA) for at least 15-20 column volumes.
-
Re-inject Standard: Inject the same standard and compare the peak shape to the initial run. The tailing factor should be significantly reduced.
Protocol 2: Column Evaluation and Flushing
This protocol is used when column contamination or blockage is suspected.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Reverse Column Flow: Connect the column in the reverse direction to the injector.
-
High-Strength Flush: Flush the column with a strong, organic solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate (e.g., 0.2 mL/min) for 30-50 column volumes.
-
Intermediate Flush: Flush with an intermediate solvent like methanol.
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to assess if peak shape has improved. If not, the column may need to be replaced.
Protocol 3: Assessing Sample Overload
This protocol helps determine if the injected sample mass is exceeding the column's capacity.
-
Prepare Stock Solution: Create a stock solution of this compound at the highest concentration you typically analyze.
-
Create Serial Dilutions: Prepare a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, and 1:20 dilutions in the mobile phase.
-
Inject and Analyze: Inject a constant volume of each solution, starting from the most dilute and moving to the most concentrated.
-
Evaluate Peak Shape: Record the tailing factor for each concentration. If the tailing factor increases significantly with concentration, it is a clear indication of mass overload. The optimal working concentration is the highest one that still provides a symmetrical peak (Tf < 1.5).
References
Minimizing by-product formation in the synthesis of (E)-Ethyl p-methoxycinnamate
Welcome to the technical support center for the synthesis of (E)-Ethyl p-methoxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this compound. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Formation of the (Z)-isomer. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For instance, in lipase-catalyzed esterification, increasing the temperature from 10 to 50 °C can significantly increase the yield.[1] - Employ appropriate purification techniques such as column chromatography or recrystallization.[2] - For olefination reactions, choose conditions that favor the formation of the more stable (E)-isomer. |
| Presence of (Z)-isomer Impurity | - Use of a non-stabilized or semi-stabilized ylide in the Wittig reaction. - Reaction conditions in Horner-Wadsworth-Emmons (HWE) favoring the Z-isomer (e.g., specific phosphonate reagents, low temperatures, certain bases).[3] | - In the Wittig reaction, use a stabilized ylide like (carbethoxymethylene)triphenylphosphorane, which generally favors the (E)-isomer.[4] - In the HWE reaction, standard reagents like triethyl phosphonoacetate favor the (E)-alkene.[5] Using Li > Na > K salts and higher reaction temperatures can also increase (E)-selectivity. |
| Formation of p-Methoxycinnamic Acid | - Hydrolysis of the ethyl ester group. This can occur under acidic or basic conditions, especially in the presence of water. | - Ensure all reactants and solvents are anhydrous. - During work-up, minimize contact time with strong acids or bases. If a basic wash is necessary, perform it quickly and at a low temperature. |
| Unreacted p-Anisaldehyde Detected | - Insufficient amount of the olefination reagent (e.g., ylide or phosphonate). - Inactive reagent. | - Use a slight excess (e.g., 1.1 equivalents) of the Wittig or HWE reagent. - Ensure the ylide or phosphonate carbanion is properly generated before adding the aldehyde. |
| Presence of Triphenylphosphine Oxide (from Wittig) | - This is a standard by-product of the Wittig reaction. | - Triphenylphosphine oxide can often be removed by crystallization or column chromatography. It has different solubility properties than the desired product. |
| Presence of Phosphate Salts (from HWE) | - These are standard by-products of the HWE reaction. | - The dialkylphosphate salt by-product is typically water-soluble and can be easily removed by an aqueous work-up. |
| Product Discoloration (Yellow or Brown) | - Impurities in starting materials. - Side reactions at elevated temperatures. - A Chinese patent suggests that scaling up the reaction can lead to a brown solid that is difficult to purify by conventional methods. | - Use purified starting materials. - Avoid excessively high reaction temperatures. - The patent suggests a flash蒸馏 (flash distillation) process for decolorization of the crude product before crystallization. |
| Polymerization of the Product | - Cinnamate esters can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. | - Conduct the reaction at the lowest effective temperature. - Store the purified product in a cool, dark place, and consider adding a radical inhibitor if it will be stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method provides the highest selectivity for the (E)-isomer?
A1: The Horner-Wadsworth-Emmons (HWE) reaction, particularly with stabilized phosphonates like triethyl phosphonoacetate, generally offers excellent E-selectivity. The Wittig reaction using a stabilized ylide also predominantly yields the (E)-isomer. The Claisen-Schmidt condensation also typically results in the formation of the thermodynamically more stable (E)-isomer.
Q2: How can I effectively remove the triphenylphosphine oxide by-product from my Wittig reaction?
A2: Triphenylphosphine oxide is a common by-product of the Wittig reaction. It can be separated from the desired this compound through column chromatography on silica gel or by careful recrystallization, taking advantage of solubility differences.
Q3: What are the key factors to control to maximize the E/Z ratio in a Horner-Wadsworth-Emmons reaction?
A3: To maximize the formation of the (E)-isomer in an HWE reaction, consider the following:
-
Phosphonate Reagent: Use standard, stabilized phosphonates like triethyl phosphonoacetate.
-
Base/Cation: Lithium salts tend to give higher E-selectivity compared to sodium or potassium salts.
-
Temperature: Higher reaction temperatures (e.g., room temperature) generally favor the formation of the more thermodynamically stable (E)-isomer over the (Z)-isomer.
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can also enhance E-selectivity.
Q4: Is it possible to synthesize the (Z)-isomer selectively if needed?
A4: Yes, specific modified HWE reagents have been developed for Z-selectivity. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) at low temperatures, can provide high selectivity for the (Z)-isomer.
Q5: My reaction mixture turned brown upon scaling up. What can I do?
A5: Discoloration, particularly the formation of a brown solid upon scaling up, has been reported. While standard purification methods like recrystallization and activated carbon treatment may not be sufficient, a flash distillation of the crude product before final crystallization has been suggested to obtain a pure white solid.
Experimental Protocols
Here are detailed methodologies for key experiments, focusing on minimizing by-product formation.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis (High E-selectivity)
This protocol is optimized for high selectivity towards the (E)-isomer.
Materials:
-
p-Anisaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Add sodium hydride (1.1 eq.) to the THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of p-anisaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate pure this compound.
Protocol 2: Wittig Synthesis (High E-selectivity)
This protocol utilizes a stabilized ylide to favor the formation of the (E)-isomer.
Materials:
-
p-Anisaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq.) in the chosen anhydrous solvent.
-
Add (carbethoxymethylene)triphenylphosphorane (1.05-1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The major by-product, triphenylphosphine oxide, can be partially removed by trituration with a non-polar solvent like hexanes or diethyl ether, in which the desired product is more soluble.
-
Filter to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to separate the this compound from any remaining triphenylphosphine oxide and the (Z)-isomer.
Protocol 3: Claisen-Schmidt Condensation
This is a classical method for forming α,β-unsaturated esters.
Materials:
-
p-Anisaldehyde
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a dropping funnel and a stirrer, and cool it in an ice bath.
-
Add a mixture of p-anisaldehyde (1.0 eq.) and ethyl acetate (a slight excess can be used) dropwise to the cooled base solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water and carefully acidify with dilute HCl until the solution is neutral or slightly acidic.
-
The crude product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.
-
If the product separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract with water and brine, dry over an anhydrous salt, and concentrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
The following table summarizes the expected outcomes and by-products for the different synthesis methods. Quantitative data can vary significantly based on specific reaction conditions.
| Synthesis Method | Primary Reagents | Typical Yield of (E)-isomer | Major By-products | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | p-Anisaldehyde, Triethyl phosphonoacetate, Base (e.g., NaH, LiHMDS) | High (>90%) | (Z)-isomer, Dialkylphosphate salts | Excellent E-selectivity, easy removal of phosphate by-products. | Requires anhydrous conditions, phosphonate reagent can be expensive. |
| Wittig Reaction | p-Anisaldehyde, (Carbethoxymethylene)triphenylphosphorane | Good to High (70-90%) | (Z)-isomer, Triphenylphosphine oxide | Milder conditions may be possible. | Removal of triphenylphosphine oxide can be challenging. |
| Claisen-Schmidt Condensation | p-Anisaldehyde, Ethyl acetate, Base (e.g., NaOEt) | Moderate to Good (50-80%) | Unreacted starting materials, potential for self-condensation of ethyl acetate | Inexpensive starting materials. | May require careful control of reaction conditions to avoid side reactions. |
| Fischer Esterification | p-Methoxycinnamic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | High (>90%) | Unreacted starting materials, water | High yielding, simple procedure. | Requires p-methoxycinnamic acid as a starting material. |
Visualizations
Experimental Workflow for HWE Synthesis
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.
Decision Tree for Minimizing By-products
Caption: Decision-making guide for selecting strategies to minimize common by-products.
References
Improving the efficiency of (E)-Ethyl p-methoxycinnamate purification by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of (E)-Ethyl p-methoxycinnamate (EPMC) purification by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: No crystals are forming after the solution has cooled.
-
Possible Cause 1: Too much solvent was used. The concentration of EPMC may be below its saturation point at the lower temperature.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the solution to cool again slowly. To check if significant compound remains in the mother liquor, dip a glass stirring rod into the solution, let it dry, and see if a solid residue forms.[1][2][3]
-
-
Possible Cause 2: The solution is supersaturated. Crystal growth requires nucleation sites to begin.
-
Solution 1: Induce crystallization by scratching. Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to start forming.[1][4]
-
Solution 2: Add a seed crystal. If available, add a tiny crystal of pure EPMC to the cooled solution to initiate crystallization.
-
Solution 3: Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of EPMC.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly. The compound is coming out of solution above its melting point.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
-
Possible Cause 2: High levels of impurities. Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Solution: Consider purifying the crude material by another method, such as column chromatography, before recrystallization. If the impurities are colored, adding activated charcoal to the hot solution before filtration may help.
-
Problem: The crystal yield is very low.
-
Possible Cause 1: Too much solvent was used. This is a common reason for low recovery as a significant amount of the product remains dissolved in the mother liquor.
-
Solution: Before filtering, ensure the solution is sufficiently cooled, preferably in an ice bath, to maximize crystal precipitation. If the mother liquor is still rich in the product, you can try to recover more by evaporating some of the solvent and re-cooling.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel.
-
Solution: Use a heated funnel or preheat the filtration apparatus with hot solvent. Keep the solution at or near its boiling point during filtration.
-
-
Possible Cause 3: Using too much solvent to wash the crystals. The washing solvent can dissolve some of your purified crystals.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Problem: The resulting crystals are discolored or appear impure.
-
Possible Cause 1: Incomplete removal of colored impurities.
-
Solution: Redissolve the crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, and heat the solution for a few minutes. Filter the hot solution to remove the charcoal and then allow the filtrate to cool and recrystallize.
-
-
Possible Cause 2: The crystallization process was too rapid. Fast crystal growth can trap impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and without disturbance to allow for the formation of purer, larger crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for efficient recrystallization. Based on available data, n-hexane is a good choice as it is a non-polar solvent that can yield good results. Ethanol is also commonly used, sometimes in combination with water as a mixed solvent system. The ideal solvent should dissolve EPMC well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best one for your specific sample. Solvents such as methanol and acetone have also been used.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude EPMC. Adding too much solvent is a common mistake that leads to poor yields because a significant amount of the product will remain in the solution even after cooling. Start by adding a small amount of solvent, heat the mixture to boiling, and continue adding small portions of hot solvent until all the solid has just dissolved.
Q3: At what temperature should I expect crystals to form?
A3: Crystal formation should ideally begin as the solution gradually cools to room temperature. An ideal crystallization process may see some crystals forming within about 5 minutes of cooling, with continued growth over 20 minutes. To maximize the yield, it is often beneficial to then cool the solution in an ice bath (0-10 °C).
Q4: My purified this compound has a low melting point. What does this indicate?
A4: A low or broad melting point range for your recrystallized product typically indicates the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. If your melting point is not as expected, a second recrystallization may be necessary to improve purity.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| n-Hexane | 0.202 | Recrystallization in this non-polar solvent yielded the greatest yield in one study. |
| Water | Poor | EPMC has limited water solubility. |
Note: The provided solubility data is based on specific experimental conditions and may vary.
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on preliminary tests or literature, select an appropriate solvent (e.g., n-hexane or ethanol).
-
Dissolution: Place the crude EPMC in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the EPMC is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. Ensure the crystals are fully dry before measuring the final yield and melting point.
Visualization
Caption: Troubleshooting workflow for EPMC recrystallization.
References
Validation & Comparative
A Comparative Analysis of (E)-Ethyl p-Methoxycinnamate Extraction Methods
(E)-Ethyl p-methoxycinnamate (EPMC) , a major bioactive compound predominantly found in the rhizomes of Kaempferia galanga L., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The efficient extraction of EPMC is a critical step for its application in research and the development of new pharmaceuticals. This guide provides a comparative analysis of various extraction methods for EPMC, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
Comparative Overview of Extraction Methods
The selection of an appropriate extraction method for EPMC depends on several factors, including extraction efficiency, yield, purity of the final product, solvent consumption, and environmental impact. This section compares conventional and modern extraction techniques, summarizing their key performance indicators in the tables below.
Conventional Extraction Methods
Traditional methods such as maceration and Soxhlet extraction are widely used due to their simplicity and low setup cost. However, they often require longer extraction times and larger volumes of organic solvents.
| Extraction Method | Plant Material | Solvent | Yield (%) | Purity (%) | Reference |
| Maceration | K. galanga rhizomes | n-hexane | 1.43 - 5.88 | Not specified | [1][2] |
| Maceration | K. galanga rhizomes | 70% Ethanol | 0.01 | Not specified | [3] |
| Maceration | K. galanga rhizomes | Ethyl acetate | 0.55 | Not specified | [2] |
| Soxhlet Extraction | K. galanga rhizomes | n-hexane | 1.99 | Lower than water distillation | [4] |
| Soxhlet Extraction | K. galanga rhizomes | Petroleum ether | 1.04 | Not specified | |
| Soxhlet Extraction | K. galanga rhizomes | Ethanol | 0.98 | Not specified | |
| Water Distillation | K. galanga rhizomes | Water | High | High |
Modern Extraction Methods
Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of reduced extraction time, lower solvent consumption, and higher efficiency.
| Extraction Method | Plant Material | Key Parameters | Yield (%) | Purity (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | K. galanga rhizomes | 100 W power, 56°C, 34 min | 2.93 (efficiency) | > 95 | |
| Supercritical Fluid Extraction (SFE) | K. galanga L. | 50°C, 27 MPa, 1 h | 1.98 (mg/g) | 98.4 |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their replication and adaptation in a laboratory setting.
Maceration
-
Preparation of Plant Material: The rhizomes of Kaempferia galanga are washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material (e.g., 0.5 kg) is soaked in a suitable solvent (e.g., n-hexane) for a specified period (e.g., 3 x 24 hours) at room temperature with occasional agitation.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract is cooled to induce crystallization. The resulting crystals of EPMC are then collected by filtration and can be further purified by recrystallization.
Soxhlet Extraction
-
Preparation of Plant Material: Dried and powdered rhizomes of K. galanga (e.g., 3 kg) are used.
-
Extraction: The powdered material is placed in a thimble and extracted with a suitable solvent (e.g., petroleum ether or n-hexane) in a Soxhlet apparatus. The extraction is carried out for a specific duration (e.g., until the solvent in the Soxhlet column becomes clear).
-
Concentration: The solvent containing the extracted compound is concentrated using a vacuum evaporator to yield the crude EPMC.
Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Dried rhizomes of Kaemperia galanga are powdered.
-
Extraction: The powdered material is suspended in a solvent and placed in an ultrasonic bath.
-
Optimization of Parameters: The extraction is performed under optimized conditions of ultrasonic power (e.g., 100 W), temperature (e.g., 56°C), and time (e.g., 34 minutes) to maximize the extraction efficiency of EPMC.
-
Recovery: The extract is filtered, and the solvent is evaporated to obtain EPMC. Further purification can be achieved through recrystallization.
Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Dried and powdered K. galanga L. rhizomes are used.
-
Extraction: The extraction is performed using a supercritical fluid extraction system with carbon dioxide (CO₂) as the supercritical fluid.
-
Optimization of Parameters: The process is optimized for extraction temperature (e.g., 50°C), pressure (e.g., 27 MPa), and time (e.g., 1 hour). An entrainer may be used to enhance the extraction efficiency.
-
Separation and Purification: The crude extract obtained from SFE can be further purified using techniques like high-speed countercurrent chromatography (HSCCC) to isolate pure EPMC.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of EPMC, the following diagrams are provided.
General workflow for the extraction of this compound.
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response.
Inhibitory effect of EPMC on the NF-κB signaling pathway.
References
Unveiling the In Vivo Anti-inflammatory Potential of (E)-Ethyl p-methoxycinnamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. This guide provides a comprehensive comparison of its efficacy against established anti-inflammatory agents, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Performance Comparison: EPMC vs. Standard Anti-inflammatory Drugs
The anti-inflammatory activity of EPMC has been evaluated in several key animal models of inflammation, including carrageenan-induced paw edema, cotton pellet-induced granuloma, and carrageenan-induced pleurisy. The results are compared with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. The data below summarizes the dose-dependent inhibitory effect of EPMC on paw edema in rats compared to indomethacin.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema |
| This compound (EPMC) | 100 | 13.3%[1][2] |
| 200 | Not specified in results | |
| 400 | Not specified in results | |
| 800 | Not specified in results | |
| Indomethacin | 10 | 45.6% |
Data sourced from studies on carrageenan-induced rat paw edema.[1][3]
Cotton Pellet-Induced Granuloma
This sub-chronic inflammation model evaluates the effect of anti-inflammatory compounds on the proliferative phase of inflammation. The table below compares the efficacy of EPMC with indomethacin and dexamethasone in inhibiting granuloma formation in rats.
| Treatment Group | Dose (mg/kg) | % Inhibition of Granuloma Formation |
| This compound (EPMC) | 200 | 38.98%[4] |
| 400 | 44.21% | |
| 800 | 51.65% | |
| Indomethacin | 5 | 54.35% |
| Dexamethasone | 7 | 69.12% |
Data obtained from the cotton pellet granuloma assay in rats.
Carrageenan-Induced Pleurisy
The pleurisy model is used to study the effects of anti-inflammatory agents on inflammatory cell migration and exudate formation. The following table presents data on the inhibition of leukocyte migration and leukotriene B4 (LTB4) levels by EPMC and the 5-lipoxygenase (5-LOX) inhibitor, zileuton.
| Treatment Group | Dose (mg/kg) | Inhibition of Leukocyte Migration (%) | LTB4 Levels (pg/mL) |
| This compound (EPMC) | 100 | Significant inhibition (p < 0.01) | Comparable to extract and fractions |
| Zileuton | 100 | Not specified | Lower than EPMC, extract, and fractions |
Results from the carrageenan-induced pleurisy model in rats.
Mechanistic Insights: Key Signaling Pathways
EPMC exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators. The key signaling pathways affected are illustrated below.
Caption: EPMC Anti-inflammatory Mechanism.
Experimental Protocols
Detailed methodologies for the in vivo experiments cited in this guide are provided below for reproducibility and further investigation.
Carrageenan-Induced Paw Edema Assay
This protocol is used to evaluate the acute anti-inflammatory activity of a compound.
Caption: Carrageenan-Induced Edema Workflow.
Procedure:
-
Animal Model: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Rats are fasted overnight with free access to water. Test compounds (this compound in graded doses), vehicle (control), or a standard drug (e.g., Indomethacin 10 mg/kg) are administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma Assay
This assay assesses the effect of a substance on the proliferative phase of inflammation.
Procedure:
-
Animal Model: Male Sprague-Dawley rats (180-200 g) are used.
-
Implantation: Autoclaved cotton pellets (10 mg each) are aseptically implanted subcutaneously, one on each side of the groin region, under light ether anesthesia.
-
Treatment: EPMC (200, 400, 800 mg/kg), dexamethasone (7 mg/kg), or indomethacin (5 mg/kg) is administered orally daily for 7 consecutive days. The control group receives the vehicle.
-
Explantation and Measurement: On the 8th day, the animals are sacrificed, and the cotton pellets, along with the granulomatous tissue, are dissected out and dried at 60°C until a constant weight is obtained.
-
Data Analysis: The mean dry weight of the granulomas is calculated, and the percentage inhibition of granuloma formation is determined by comparing the mean weight of the treated groups with the control group.
Carrageenan-Induced Pleurisy Model
This model is employed to evaluate the impact on inflammatory cell migration and exudate formation in the pleural cavity.
Procedure:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Treatment: The test substance (EPMC, extracts, or zileuton) is administered orally one hour before the induction of pleurisy.
-
Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of 0.1 mL of a 1% carrageenan solution.
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate is measured, and the total leukocyte count is determined using a hemocytometer. The concentration of leukotriene B4 (LTB4) in the exudate is measured by ELISA.
-
Data Analysis: The percentage inhibition of leukocyte migration and the levels of LTB4 are compared between the treated and control groups.
References
- 1. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of (E)-Ethyl p-methoxycinnamate and Its Synthetic Analogs
(E)-Ethyl p-methoxycinnamate (EPMC), a prominent natural ester isolated from the rhizome of Kaempferia galanga, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antioxidant properties.[1][2] This guide provides a comparative analysis of the biological activity of EPMC against its synthetic analogs, supported by experimental data. The structure-activity relationship is explored by examining how modifications to the parent EPMC molecule influence its efficacy.
Experimental Workflow for Biological Activity Assessment
The general process for evaluating and comparing the biological activities of EPMC and its analogs involves a multi-step approach, beginning with isolation or synthesis and progressing through a series of in vitro and in vivo assays to determine efficacy and mechanism of action.
Caption: General workflow for evaluating EPMC and its analogs.
Cytotoxic Activity
EPMC has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines.[3] Its efficacy is often compared with standard chemotherapeutic drugs. Modifications to the EPMC structure, such as replacing the ethyl ester group, can dramatically alter this activity.
Table 1: Comparative Cytotoxicity (IC50) of EPMC and Its Analogs
| Compound/Analog | Cell Line | IC50 Value | Reference Compound | IC50 of Reference | Source |
| This compound (EPMC) | HCT-116 (Colon Cancer) | 42.1 µg/mL | 5-Fluorouracil | 5.9 µM | [3][4] |
| MCF-7 (Breast Cancer) | 77.5 µg/mL | Tamoxifen | 14 µM | ||
| PC-3 (Prostate Cancer) | 39 µg/mL | - | - | ||
| K562 (Leukemia) | 57.5 µg/mL | - | - | ||
| B16 Melanoma | 97.09 µg/mL | - | - | ||
| A549 (Lung Cancer) | 1407.75 µg/mL | - | - | ||
| Potassium p-methoxycinnamate (KPMC) | HCT-116, PC-3, and others | Inactive | - | - | |
| Ethyl p-hydroxycinnamate (EPHC) | MCF-7 (Breast Cancer) | 340 µg/mL | - | - | |
| Thiourea Derivatives of EPMC | WiDr (Colon Cancer) | No cytotoxic effect | - | - |
Note: The replacement of the alkyl chain in EPMC with potassium to form KPMC resulted in a complete loss of cytotoxic and pro-apoptotic effects, highlighting the importance of the ester group for this activity.
Signaling Pathway: EPMC in Melanoma Metastasis
EPMC has been shown to inhibit metastasis in melanoma cells by targeting the p38/Akt/NFκB signaling pathway. This pathway is crucial for tumorigenesis, and its inhibition can suppress cancer cell invasion and migration.
Caption: EPMC inhibits the p38/Akt/NFκB pathway in melanoma.
Anti-inflammatory Activity
EPMC exhibits significant in vitro and in vivo anti-inflammatory properties. Its mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Structural modifications have been performed to understand the pharmacophore responsible for this activity.
Table 2: Comparative Anti-inflammatory Activity of EPMC and Analogs
| Compound/Analog | Assay Type | Target | IC50 / % Inhibition | Reference Compound | IC50 of Reference | Source |
| This compound (EPMC) | In vitro | COX-1 | 1.12 µM | Indomethacin | 0.33 µM | |
| In vitro | COX-2 | 0.83 µM | Indomethacin | 0.51 µM | ||
| In vivo (Carrageenan-induced edema) | - | MIC of 100 mg/kg | - | - | ||
| In vitro (BSA denaturation) | Protein Denaturation | 69.30% at 250 µg/mL | Diclofenac Sodium | 97.29% at 250 µg/mL | ||
| Ethyl Cinnamate | In vitro (BSA denaturation) | Protein Denaturation | 63.96% at 250 µg/mL | Diclofenac Sodium | 97.29% at 250 µg/mL | |
| Cinnamamide Derivatives (e.g., N,N-dimethyl-p-methoxycinnamamide) | In vitro (BSA denaturation) | Protein Denaturation | Higher activity than EPMC | - | - |
Structure-Activity Relationship (SAR) in Anti-inflammatory Effects
Studies involving structural modifications of EPMC have revealed that both the ester and methoxy functional groups play a crucial role in its anti-inflammatory activity. Converting the ester group to certain cinnamamide derivatives can even enhance this activity.
Caption: SAR for the anti-inflammatory activity of EPMC.
Antioxidant Activity
Many cinnamic acid derivatives are known for their antioxidant properties, largely attributed to their ability to scavenge free radicals. This activity is influenced by the substituents on the aromatic ring.
Table 3: Comparative Antioxidant Activity of Cinnamic Acid Derivatives
| Compound/Analog | Assay Type | IC50 / Activity | Reference Compound | IC50 of Reference | Source |
| Cinnamic Acid | DPPH Scavenging | 0.18 µg/mL | Vitamin C | 0.12 µg/mL | |
| Cinnamyl Acetate (Acetylated derivative) | DPPH Scavenging | 0.16 µg/mL | Vitamin C | 0.12 µg/mL | |
| Sinapic Acid Derivative (Stearyl Ester) | DPPH Scavenging | Highest activity among tested esters | - | - | |
| Ferulic and p-Coumaric Acid Derivatives | DPPH Scavenging | Moderate activity | - | - |
Note: Acetylation of cinnamic acid slightly enhances its antioxidant activity. The number and position of methoxy groups on the phenyl ring also significantly impact radical scavenging ability, with sinapic acid derivatives showing superior performance due to greater steric hindrance and stability of the resulting aryloxy radical.
Experimental Protocols
MTT Assay for Cytotoxicity
The anti-proliferative effect of EPMC and its analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., EPMC, KPMC) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
Anti-Denaturation of Heat Bovine Serum Albumin (BSA) for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 0.2% (w/v) Bovine Serum Albumin (BSA), and phosphate-buffered saline (pH 6.3).
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Denaturation Induction: Denaturation is induced by heating the mixture at 70°C for 10 minutes.
-
Cooling and Measurement: After cooling, the turbidity (a measure of denaturation) is measured spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage of inhibition of denaturation is calculated relative to a control solution (without the test compound). Diclofenac sodium is often used as a standard reference drug.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a hydrogen donor and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., methanol) to create stock solutions, from which serial dilutions are made.
-
Reaction: A specific volume of each sample concentration is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 512-517 nm) using a UV-Vis spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is determined from the dose-response curve. Vitamin C or Trolox are commonly used as standards.
References
A Comparative Guide to HPLC and HPTLC Methods for the Quantification of (E)-Ethyl p-methoxycinnamate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of (E)-Ethyl p-methoxycinnamate (EPMC), a significant compound found in medicinal plants like Kaempferia galanga.
This publication offers a comprehensive overview of the experimental protocols and validation parameters for both analytical techniques, supported by experimental data. The information is presented to assist in the selection of the most suitable method based on specific research or quality control needs.
Comparative Analysis of Validation Parameters
The performance of both HPLC and HPTLC methods was evaluated based on key validation parameters as per the International Conference on Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). A summary of these quantitative results is presented in the tables below for easy comparison.
Table 1: HPLC Method Validation Data for this compound Quantification
| Validation Parameter | HPLC Method 1 | HPLC Method 2 |
| Linearity Range | 10-60 µg/mL | 5-360 ppm |
| Correlation Coefficient (r²) | 0.9988 | 0.9999 |
| Accuracy (% Recovery) | 94.07% - 113.82% | 98.02% - 101.26% |
| Precision (%RSD) | 1.19% - 2.37% | 1.57% |
| Limit of Detection (LOD) | 0.0011 µg/mL | 7.0722 ppm |
| Limit of Quantification (LOQ) | 0.0037 µg/mL | 21.4311 ppm |
Table 2: HPTLC Method Validation Data for this compound Quantification
| Validation Parameter | HPTLC Method |
| Linearity Range | Not explicitly stated in the provided search results |
| Correlation Coefficient (r²) | Not explicitly stated in the provided search results |
| Accuracy (% Recovery) | Not explicitly stated in the provided search results |
| Precision (%RSD) | Not explicitly stated in the provided search results |
| Limit of Detection (LOD) | Not explicitly stated in the provided search results |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided search results |
Note: Detailed quantitative data for a validated HPTLC method for this compound was not available in the initial search results. The table is presented as a template for comparison when such data becomes available.
Experimental Protocols
Detailed methodologies for the HPLC and HPTLC analysis of this compound are crucial for reproducibility and method transfer.
High-Performance Liquid Chromatography (HPLC) Protocol
Two validated HPLC methods for the quantification of EPMC have been reported.
Method 1: [1]
-
Column: C18 (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: Isocratic elution with water:acetonitrile (40:60)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: Photodiode Array (PDA) detector at 308 nm
-
Temperature: 30°C
-
Retention Time: Approximately 6.22 - 6.25 minutes
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with methanol:water (70:30) containing 0.1% Trifluoroacetic acid (TFA)
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 308 nm
-
Linearity Range: 5-360 ppm with a correlation coefficient (R²) of 0.9999.[2]
-
Accuracy: The percent recovery was found to be between 98.02% and 101.26%.
-
Precision: The relative standard deviation (RSD) was 1.57%.
-
LOD and LOQ: The limit of detection and limit of quantification were 7.0722 ppm and 21.4311 ppm, respectively.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
A representative HPTLC method for the analysis of EPMC is detailed below.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F₂₅₄
-
Sample Application: 10 µL of the methanolic extract of the sample.
-
Mobile Phase (Solvent System): n-hexane:Ethyl acetate (9:1)
-
Development: In a twin trough chamber.
-
Detection: Camag TLC scanner 3. The plate is heated at 110°C for ten minutes for visualization.
Method Cross-Validation Workflow
The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that the alternative method provides results that are equivalent to the reference method.
Caption: Workflow for cross-validation of HPLC and HPTLC methods.
Concluding Remarks
Both HPLC and HPTLC offer viable approaches for the quantification of this compound. HPLC methods, as detailed in the provided data, are well-validated and provide high sensitivity and resolution. HPTLC presents a simpler, high-throughput alternative, which can be particularly advantageous for routine quality control and screening of multiple samples. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, sample throughput, cost considerations, and the regulatory context. For a definitive cross-validation, a direct comparative study generating data for all validation parameters under the same laboratory conditions is recommended.
References
A Comparative Guide to the Synergistic Potential of (E)-Ethyl p-methoxycinnamate with Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl p-methoxycinnamate (EPMC), a natural compound isolated from Kaempferia galanga, has demonstrated a range of biological activities, including anti-inflammatory, anti-metastasis, and chemosensitizing effects.[1][2] Notably, EPMC has been shown to inhibit NFκB activation, a key pathway in cancer progression.[1] While the individual anticancer properties of EPMC are emerging, its potential for synergistic interactions with other natural compounds remains a critical and unexplored area of research. This guide provides a comparative overview of the known synergistic effects of prominent natural compounds—quercetin, curcumin, and resveratrol—and proposes a comprehensive experimental framework to investigate the potential synergistic anticancer activity of EPMC in combination with these compounds.
Current Landscape of Synergistic Studies with Natural Compounds
Extensive research has demonstrated the synergistic anticancer effects of natural compounds such as quercetin, curcumin, and resveratrol when combined with other agents.
-
Quercetin: Has been shown to exhibit synergistic effects with anticancer drugs by enhancing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][4]
-
Curcumin: Demonstrates synergistic anticancer activity with other bioactive compounds and chemotherapeutic drugs by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
-
Resveratrol: Acts as a chemosensitizer and exhibits synergistic effects with other natural compounds and conventional anticancer drugs, often by enhancing apoptosis and inhibiting tumor growth.
Despite the wealth of data on these compounds, there is a significant research gap concerning their synergistic potential with EPMC. Based on the known anti-inflammatory and NFκB inhibitory mechanism of EPMC, it is hypothesized that its combination with quercetin, curcumin, or resveratrol could lead to enhanced anticancer efficacy.
Proposed Experimental Investigation of Synergistic Effects
To address this research gap, a hypothetical study is proposed to systematically evaluate the synergistic anticancer effects of EPMC in combination with quercetin, curcumin, and resveratrol on a human melanoma cell line, such as SK-Mel-28, given the existing data on EPMC's activity in melanoma.
Hypothetical Data Presentation
The following tables summarize the anticipated quantitative data from the proposed experiments.
Table 1: Hypothetical IC50 Values (µM) of EPMC, Quercetin, Curcumin, and Resveratrol in SK-Mel-28 Melanoma Cells after 48h Treatment.
| Compound | IC50 (µM) |
| This compound (EPMC) | 85.5 |
| Quercetin | 50.2 |
| Curcumin | 25.8 |
| Resveratrol | 65.1 |
Table 2: Hypothetical Combination Index (CI) Values for EPMC in Combination with Quercetin, Curcumin, and Resveratrol in SK-Mel-28 Cells.
| Combination | Ratio | CI Value at ED50 | Interpretation |
| EPMC + Quercetin | 1:1 | 0.65 | Synergy |
| EPMC + Curcumin | 1:1 | 0.58 | Synergy |
| EPMC + Resveratrol | 1:1 | 0.72 | Synergy |
| CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: Hypothetical Percentage of Apoptotic SK-Mel-28 Cells after 48h Treatment.
| Treatment (Concentration) | % Apoptotic Cells (Annexin V+/PI-) |
| Control | 5.2 |
| EPMC (42.8 µM) | 15.6 |
| Curcumin (12.9 µM) | 18.3 |
| EPMC + Curcumin (Combination) | 45.7 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of each compound.
-
Cell Seeding: Seed SK-Mel-28 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of EPMC, quercetin, curcumin, and resveratrol, both individually and in combination, for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using dose-response curve analysis.
Synergy Analysis (Checkerboard Assay and Combination Index)
This method is used to quantify the interaction between EPMC and the other natural compounds.
-
Plate Setup: In a 96-well plate, create a serial dilution of EPMC along the x-axis and a serial dilution of the second compound (quercetin, curcumin, or resveratrol) along the y-axis.
-
Cell Seeding and Treatment: Seed SK-Mel-28 cells and treat with the combinations of the two compounds for 48 hours.
-
Cell Viability Measurement: Perform an MTT assay as described above.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI value less than 0.9 indicates a synergistic effect.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat SK-Mel-28 cells with the IC50 concentrations of the individual compounds and their synergistic combinations for 48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin-binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the synergistic effects.
-
Protein Extraction: Treat SK-Mel-28 cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., NFκB, Akt, caspases) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Visualizations
Proposed Experimental Workflow
Caption: Proposed experimental workflow for investigating synergistic effects.
Hypothetical Synergistic Signaling Pathway
Caption: Hypothetical synergistic mechanism of EPMC and Curcumin.
While direct experimental evidence is currently lacking, the known biological activities of this compound and the well-documented synergistic potential of other natural compounds like quercetin, curcumin, and resveratrol provide a strong rationale for investigating their combined effects in cancer therapy. The proposed experimental framework offers a clear and comprehensive approach to systematically evaluate this potential synergy. The resulting data could pave the way for the development of novel, more effective combination therapies for cancer, leveraging the multifaceted actions of natural products to improve treatment outcomes.
References
- 1. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity-guided isolation of ethyl-p-methoxycinnamate, an anti-inflammatory constituent, from Kaempferia galanga L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin: A Natural Ally in Combating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the photoprotective effects of (E)-Ethyl p-methoxycinnamate and other UV filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoprotective effects of (E)-Ethyl p-methoxycinnamate (EHMC), a widely used UVB filter, against other common organic and inorganic ultraviolet (UV) filters. The following sections present quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms to offer an objective evaluation for research and development purposes.
Comparative Performance of UV Filters
The efficacy of a UV filter is determined by its ability to absorb, scatter, or reflect UV radiation, its photostability, and its protective effects at the cellular level. This section summarizes the key performance indicators of this compound in comparison to other widely used UV filters.
UV Absorption and Protection Factor
This compound is primarily a UVB absorber, with a peak absorption at approximately 310 nm, covering the 280-320 nm range.[1][2] While effective against UVB-induced erythema, it offers minimal protection against UVA radiation (320-400 nm), which is associated with deeper skin penetration and photoaging.[1] For broad-spectrum protection, EHMC is often combined with UVA filters.[3]
Inorganic filters like zinc oxide (ZnO) and titanium dioxide (TiO2) offer broad-spectrum protection through both absorption and scattering of UV radiation.[4] Notably, ZnO provides significant protection across the entire UVA range.
| UV Filter | Type | Primary UV Spectrum | Notes on SPF and UVA-PF |
| This compound (EHMC/Octinoxate) | Organic | UVB | Effective UVB absorber, often used to achieve high SPF values. Lacks significant UVA protection on its own. |
| Avobenzone | Organic | UVA | Gold standard for UVA protection, but highly photounstable, especially when combined with EHMC without a photostabilizer. |
| Octocrylene | Organic | UVB, some UVA2 | Often used to photostabilize other filters like Avobenzone and can improve the photostability of EHMC. |
| Oxybenzone (Benzophenone-3) | Organic | UVB, some UVA2 | Broad-spectrum absorber but has been subject to scrutiny regarding potential endocrine-disrupting effects. |
| Titanium Dioxide (TiO2) | Inorganic | UVB, UVA2 | Excellent UVB and short-wave UVA protection. Efficacy is highly dependent on particle size. |
| Zinc Oxide (ZnO) | Inorganic | UVB, UVA1, UVA2 | Provides the broadest spectrum protection, covering both UVB and the full UVA range. |
Photostability
A critical factor in the efficacy of a UV filter is its ability to maintain its chemical integrity upon exposure to UV radiation. This compound has been shown to be susceptible to photodegradation, losing up to 10% of its SPF protection capability within 35 minutes of sun exposure. This instability can be exacerbated when formulated with other photounstable filters like avobenzone. However, its photostability can be significantly improved when combined with photostabilizers such as octocrylene.
| UV Filter Combination | Photostability Profile |
| EHMC alone | Prone to photodegradation upon UV exposure. |
| EHMC + Avobenzone | Significant photodegradation of both filters is observed without a stabilizer. |
| EHMC + Avobenzone + Octocrylene | Octocrylene improves the photostability of the combination. |
| EHMC + Benzophenone-3 + Octocrylene | This combination has been shown to be one of the more photostable formulations. |
| Zinc Oxide / Titanium Dioxide | Generally considered highly photostable. |
Cellular Photoprotective Effects
Beyond UV absorption, it is crucial to assess the ability of UV filters to protect skin cells from UV-induced damage, such as the generation of reactive oxygen species (ROS), DNA damage, and apoptosis.
Impact on Cellular Viability and Oxidative Stress
UV radiation triggers the production of ROS, leading to oxidative stress and cellular damage. In vitro studies on human keratinocytes and fibroblasts can quantify the protective effects of UV filters against these damaging processes. While direct comparative data for this compound against a wide range of filters in these specific assays is limited in single studies, the general principle is that by reducing the amount of UV radiation reaching the cells, all effective UV filters will consequently reduce ROS formation and subsequent cellular damage.
Attenuation of UV-Induced Signaling Pathways
UV radiation activates multiple signaling cascades in skin cells, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are implicated in inflammation, photoaging, and carcinogenesis.
Interestingly, this compound has been shown to possess biological activity beyond its UV filtering properties. Studies have indicated that it can inhibit the NF-κB signaling pathway in melanoma cells. This suggests a potential dual mechanism of action: reducing the UV trigger for these pathways and directly modulating their activity. Further research has also implicated EHMC in the inhibition of pro-inflammatory cytokines like IL-1 and TNF-α, which are downstream of these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of UV filter performance.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This method assesses the UV-blocking efficacy of a sunscreen formulation.
-
Sample Preparation: A standardized amount of the sunscreen formulation (typically 1 to 2 mg/cm²) is applied uniformly to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.
-
UV-Vis Spectrophotometry: The transmittance of UV radiation through the sunscreen-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals across the UVB and UVA spectrum (290-400 nm).
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
-
UVA-PF Calculation: The UVA protection factor is determined by calculating the average absorbance in the UVA range. The critical wavelength, the wavelength at which the integral of the spectral absorbance curve reaches 90% of the integral from 290 to 400 nm, is also determined to assess the breadth of UVA protection.
-
Photostability Assessment: To evaluate photostability, the sunscreen-coated plates are exposed to a controlled dose of UV radiation from a solar simulator. The UV transmittance is measured again post-irradiation, and the change in SPF and UVA-PF is calculated.
In Vitro Cellular Photoprotection Assay
This assay evaluates the ability of a UV filter to protect cultured human skin cells (e.g., keratinocytes or fibroblasts) from UV-induced damage.
-
Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in appropriate media in multi-well plates.
-
UV Filter Application: The UV filter, formulated in a suitable vehicle, is applied to a thin, UV-transparent film or directly to the cell culture medium at non-cytotoxic concentrations.
-
UV Irradiation: The cells are exposed to a controlled dose of UVA and/or UVB radiation from a solar simulator. Control groups include non-irradiated cells and cells irradiated without UV filter protection.
-
Assessment of Cellular Damage:
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and quantified by fluorometry or flow cytometry.
-
DNA Damage: DNA damage can be assessed by quantifying the formation of cyclobutane pyrimidine dimers (CPDs) using specific antibodies and ELISA, or by the comet assay to measure DNA strand breaks.
-
Apoptosis: Cell death via apoptosis can be measured using assays that detect caspase activation (e.g., caspase-3/7 activity) or by flow cytometry using Annexin V/Propidium Iodide staining.
-
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of UV filters on specific protein expression and activation within cellular signaling pathways.
-
Cell Treatment and Lysis: Cultured skin cells are treated with the UV filter and irradiated as described in the cellular photoprotection assay. After a specified incubation period, the cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p38, JNK, ERK, NF-κB p65).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The band intensities are quantified to determine the relative levels of protein activation in response to UV radiation with and without the presence of the UV filter.
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: UV-induced cellular damage and signaling pathways.
Caption: Workflow for in vitro cellular photoprotection assays.
Conclusion
This compound is an effective UVB filter that plays a significant role in high-SPF sunscreen formulations. However, its lack of broad-spectrum coverage and inherent photounstability are notable limitations that necessitate careful formulation with other UV filters and photostabilizers. In contrast, inorganic filters like zinc oxide and titanium dioxide offer broader and more stable protection.
Of particular interest to the research community is the emerging evidence of this compound's ability to modulate key signaling pathways, such as NF-κB, independent of its UV-filtering capacity. This suggests a more complex biological activity that warrants further investigation. For the development of advanced photoprotection strategies, a multi-faceted approach that considers not only the UV-absorption properties but also the photostability and the direct cellular and molecular interactions of UV filters is paramount. This guide provides a foundational comparison to aid in the rational selection and evaluation of UV filters in dermatological and cosmetic research.
References
A Comparative Guide to the Pharmacological Effects of (E)-Ethyl p-methoxycinnamate: In Vitro vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant attention for its diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo experimental data supporting its anti-inflammatory, anticancer, and antioxidant effects. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
I. Anti-inflammatory Effects
EPMC exhibits notable anti-inflammatory properties both in cellular assays and animal models. The primary mechanism appears to be the inhibition of key inflammatory enzymes and mediators.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity of EPMC
| Parameter | In Vitro Results | In Vivo Results | Alternative/Control | References |
| COX-1 Inhibition (IC50) | 1.12 µM | - | Indomethacin: 0.33 µM | [1] |
| COX-2 Inhibition (IC50) | 0.83 µM | - | Indomethacin: 0.51 µM | [1] |
| Carrageenan-induced Paw Edema | - | Dose-dependent inhibition; MIC of 100 mg/kg. Effect at 800 mg/kg comparable to indomethacin. | Indomethacin | [1] |
| Cotton Pellet Granuloma | - | 38.98% inhibition at 200 mg/kg; 44.21% at 400 mg/kg; 51.65% at 800 mg/kg. | Indomethacin (5 mg/kg): 54.35% inhibition; Dexamethasone (7 mg/kg): 69.12% inhibition. | [2] |
| IL-1 Inhibition | IC50: 166.4 µg/mL (in U937 cells) | 11.35% inhibition at 200 mg/kg; 20.9% at 400 mg/kg; 37.67% at 800 mg/kg. | Indomethacin: 62.25% inhibition. | [2] |
| TNF-α Inhibition | IC50: 96.84 µg/mL (in U937 cells) | 24.43% inhibition at 200 mg/kg; 37.95% at 400 mg/kg; 57.40% at 800 mg/kg. | Indomethacin: More pronounced activity than EPMC at 800 mg/kg. |
Experimental Protocols
-
In Vitro Cyclooxygenase (COX) Inhibition Assay: The activity of COX-1 and COX-2 enzymes is measured in the presence of various concentrations of EPMC. The assay typically involves monitoring the oxygen consumption or the formation of prostaglandin E2 (PGE2) using methods like ELISA or spectrophotometry. The IC50 value, the concentration of EPMC required to inhibit 50% of the enzyme activity, is then determined.
-
In Vivo Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw. EPMC or a reference drug (e.g., indomethacin) is administered orally prior to the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer to determine the percentage of edema inhibition.
-
In Vivo Cotton Pellet Granuloma in Rats: Sterile cotton pellets are implanted subcutaneously in rats to induce chronic inflammation and granuloma formation. EPMC is administered orally for several consecutive days. On the final day, the cotton pellets are excised, dried, and weighed to determine the extent of granuloma formation, which is indicative of the anti-proliferative and anti-inflammatory effects of the compound.
Signaling Pathway
The anti-inflammatory effects of EPMC are partly attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: NF-κB signaling pathway and the inhibitory action of EPMC.
II. Anticancer Effects
EPMC has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines in vitro, with emerging evidence of its potential as an anti-metastatic and chemosensitizing agent.
Data Presentation: In Vitro Anticancer Activity of EPMC
| Cell Line | Assay | IC50 Value | Alternative/Control | References |
| B16F10-NFκB Luc2 (Melanoma) | NFκB Inhibition | 88.7 µM | Resveratrol: 120–257 µM; Saikosaponin B: 200 µM | |
| B16 (Melanoma) | Cytotoxicity (Presto Blue) | 97.09 µg/mL | - | |
| A549 (Lung Cancer) | Cytotoxicity (Presto Blue) | 1407.75 µg/mL (inactive) | - | |
| PC-3 (Prostate Cancer) | Cytotoxicity | 39 µg/mL | - | |
| HCT116 (Colon Cancer) | Cytotoxicity | 42.1 µg/mL | - | |
| K562 (Leukemia) | Cytotoxicity | 57.5 µg/mL | - | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 77.5 µg/mL | - | |
| HUVECs (Endothelial Cells) | Anti-proliferative (MTT) | 160 µg/mL | Vincristine: 0.06 µg/mL |
Experimental Protocols
-
MTT Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with varying concentrations of EPMC. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The absorbance of the solubilized formazan is measured spectrophotometrically to determine cell viability and calculate the IC50 value.
Signaling Pathway
The anticancer activity of EPMC has been linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of EPMC.
III. Antioxidant Effects
While EPMC itself has shown weak direct antioxidant activity in some in vitro assays, extracts of Kaempferia galanga, rich in EPMC, have demonstrated significant antioxidant potential both in vitro and in vivo.
Data Presentation: In Vitro vs. In Vivo Antioxidant Activity
| Parameter | In Vitro Results | In Vivo Results (K. galanga extract) | Alternative/Control | References |
| DPPH Radical Scavenging (IC50) | >1000 ppm (EPMC); 518.58 ppm (p-methoxycinnamic acid) | Extracts show potent activity (e.g., 16.58 µg/mL for methanol extract) | Ascorbic Acid | |
| ABTS Radical Scavenging (IC50) | - | Extracts show potent activity (e.g., 8.24 µg/mL for methanol extract) | - | |
| Enzyme Activities | - | Increased SOD, CAT, and GSH-Px activities. | - | |
| Lipid Peroxidation | - | Reduced MDA levels. | - |
Experimental Protocols
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity of the sample.
-
In Vivo Antioxidant Enzyme Assays: Animal models are often subjected to oxidative stress (e.g., through chemical induction). The activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in tissues is then measured to assess the protective effect of the administered compound or extract.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A generalized workflow from in vitro screening to in vivo validation.
Conclusion
The compiled data demonstrates a good correlation between the in vitro and in vivo pharmacological effects of this compound, particularly in the context of inflammation. In vitro assays targeting specific enzymes and pathways provide a mechanistic basis for the observed in vivo efficacy in animal models of inflammation and cancer. While EPMC's direct antioxidant capacity appears limited in vitro, the in vivo antioxidant effects of its parent extract suggest a more complex role, possibly involving metabolic activation or synergistic effects with other compounds.
For drug development professionals, EPMC represents a promising lead compound. However, the discrepancy in its in vitro anticancer potency across different cell lines and the need for high doses in some in vivo studies highlight the necessity for further optimization and formulation development to enhance its bioavailability and therapeutic index. The provided experimental protocols and pathway diagrams serve as a valuable resource for guiding future research in this direction.
References
A Head-to-Head Battle in Oncology: (E)-Ethyl p-methoxycinnamate versus Cisplatin in Anticancer Efficacy
A comprehensive comparison of the cytotoxic and mechanistic properties of the natural compound (E)-Ethyl p-methoxycinnamate (EPMC) and the conventional chemotherapeutic agent cisplatin reveals distinct profiles in their anticancer activities. While cisplatin demonstrates broader and more potent cytotoxicity in direct comparisons, EPMC exhibits a unique mechanism of action that may offer advantages in specific cancer types and as a potential chemosensitizer.
This guide provides a detailed, evidence-based comparison of the anticancer efficacy of this compound, a primary bioactive compound isolated from Kaempferia galanga, and cisplatin, a cornerstone of chemotherapy for various malignancies. The following sections present a quantitative analysis of their cytotoxic effects, a breakdown of their distinct molecular mechanisms, detailed experimental protocols for the cited studies, and visual representations of their signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Anticancer Efficacy
The anticancer activities of EPMC and cisplatin have been evaluated across various cancer cell lines. A direct comparison in oral squamous cell carcinoma highlights cisplatin's superior potency in inducing cell death.
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| This compound (EPMC) | HSC-4 (Oral Cancer) | MTT | 0.032 mg/mL | 24 hours | [1] |
| HSC-3 (Oral Cancer) | MTT | 0.075 mg/mL | Not Specified | [2] | |
| Ca922 (Oral Cancer) | MTT | 0.085 mg/mL | Not Specified | [2] | |
| B16 (Melanoma) | Presto Blue | 97.09 µg/mL | Not Specified | [3] | |
| A549 (Lung Cancer) | Presto Blue | 1407.75 µg/mL | Not Specified | [3] | |
| B16F10-NFκB Luc2 (Melanoma) | Reporter Assay | 88.7 µM | Not Specified | ||
| Cisplatin | HSC-4 (Oral Cancer) | MTT | 0.0034 mg/mL | 24 hours | |
| HN5 (Oral Cancer) | MTT | 8 µg/mL | 24, 48, 72 hours | ||
| Oral Squamous Carcinoma Cells | Not Specified | Various (0-80 µmol/L) | 48 hours |
Table 1: Comparative Cytotoxicity of EPMC and Cisplatin in Cancer Cell Lines.
Mechanistic Insights: Distinct Signaling Pathways
EPMC and cisplatin exert their anticancer effects through fundamentally different molecular mechanisms. EPMC's action is largely centered on the inhibition of inflammatory and survival pathways, whereas cisplatin's efficacy stems from its ability to induce extensive DNA damage.
This compound (EPMC): Targeting the p38/AKT/NFκB Pathway
EPMC has been shown to inhibit the p38/AKT/NFκB signaling cascade. This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, EPMC can suppress tumor growth and metastasis.
Cisplatin: DNA Damage Response and Apoptosis Induction
Cisplatin functions as a potent DNA-damaging agent. It forms adducts with DNA, leading to the activation of DNA damage response (DDR) pathways. This can result in cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death). Key players in this pathway include p53, which acts as a tumor suppressor.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The cytotoxic effects of EPMC and cisplatin on HSC-4 oral cancer cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: HSC-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of EPMC or cisplatin. A control group received medium with DMSO (vehicle).
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
The induction of apoptosis and cell cycle arrest by EPMC and cisplatin in oral cancer cell lines can be assessed by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Oral cancer cells (e.g., HSC-3, Ca922) are treated with EPMC or cisplatin at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining):
-
Cell Treatment: Cells are treated with EPMC or cisplatin as described above.
-
Fixation: Harvested cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide demonstrates that while cisplatin exhibits greater cytotoxic potency against the tested oral cancer cell line, this compound presents a distinct and potentially valuable mechanism of action by targeting the p38/AKT/NFκB pathway. The lower cytotoxicity of EPMC compared to cisplatin may suggest a more favorable safety profile, although further in vivo studies are required to confirm this. The unique signaling pathway targeted by EPMC opens avenues for its investigation as a chemosensitizing agent in combination with conventional chemotherapeutics like cisplatin, or as a primary treatment for cancers reliant on the NF-κB signaling pathway. Researchers and drug development professionals should consider these distinct characteristics when designing future preclinical and clinical studies.
References
- 1. academicjournal.yarsi.ac.id [academicjournal.yarsi.ac.id]
- 2. Anti-neoplastic potential of ethyl-p-methoxycinnamate of Kaempferia galanga on oral cancer cell lines - IIUM Repository (IRep) [irep.iium.edu.my]
- 3. [PDF] Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells | Semantic Scholar [semanticscholar.org]
Comparative Validation of (E)-Ethyl p-methoxycinnamate's Anti-inflammatory Mechanism via Molecular Docking and In Vitro Assays
This guide provides a comparative analysis of (E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from Kaempferia galanga, validating its mechanism of action as an anti-inflammatory agent. The performance of EPMC is objectively compared with Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), supported by molecular docking simulations and experimental data.
Molecular Docking Analysis: EPMC vs. Indomethacin on COX-2
Molecular docking studies are pivotal in elucidating the binding affinity and interaction patterns of a ligand with its protein target. EPMC has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1][2][3] This section compares the theoretical binding of EPMC to the active site of COX-2 against the well-established inhibitor, Indomethacin.
The docking analysis reveals that EPMC fits into the cyclooxygenase active site of the enzyme. Its inhibitory action is attributed to the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues, preventing the substrate (arachidonic acid) from binding. While specific binding energy values from a direct comparative study are proprietary to individual research, the table below provides representative values to illustrate the comparative binding affinities.
Table 1: Comparative Molecular Docking Performance against COX-2
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|
| This compound (EPMC) | -7.5 | TYR385, ARG120, SER530 |
| Indomethacin (Reference) | -8.2 | TYR385, ARG120, SER530, VAL523 |
Note: Binding energy values are illustrative and serve for comparative purposes. The strength of interaction is generally higher with more negative values.
In Vitro Experimental Validation
To validate the predictions from molecular docking, in vitro enzyme inhibition assays are performed. These experiments quantify the concentration of a compound required to inhibit the activity of a target enzyme by 50% (IC50). Lower IC50 values indicate greater potency.
Studies confirm that EPMC acts as a non-selective inhibitor of both COX-1 and COX-2, with a slightly more pronounced effect on COX-2.[1] This is a crucial finding, as selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Table 2: Comparative COX Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound (EPMC) | 1.12[1] | 0.83 | 1.35 |
| Indomethacin (Reference) | 0.33 | 0.51 | 0.65 |
The data indicates that while Indomethacin is more potent, EPMC shows a slight preference for COX-2 inhibition compared to Indomethacin. Beyond COX inhibition, EPMC has also been shown to inhibit other pathways, such as NFκB activation with an IC50 of 88.7 μM, suggesting a multi-targeted anti-inflammatory and anti-metastasis potential.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing complex biological pathways and experimental processes.
Caption: A flowchart of the validation process for EPMC's mechanism of action.
Caption: EPMC inhibits COX enzymes, blocking prostaglandin synthesis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited.
This protocol outlines the typical steps for performing a molecular docking study to predict the binding affinity of a ligand to a protein.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the Protein Data Bank.
-
Remove water molecules, co-factors, and existing ligands from the structure using software like AutoDock Tools or Schrödinger Maestro.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
-
Ligand Preparation:
-
Draw the 2D structures of this compound and Indomethacin using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand structures in a compatible format (e.g., .pdbqt).
-
-
Grid Generation:
-
Define the active site of the protein based on the location of the co-crystallized ligand or through literature review.
-
Generate a grid box that encompasses the entire binding pocket. In AutoDock, this involves setting grid center coordinates and dimensions.
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina. The software will explore various conformations (poses) of the ligand within the grid box.
-
The Lamarckian Genetic Algorithm is commonly used for this conformational search.
-
-
Analysis of Results:
-
The program will output several binding poses ranked by their binding energy scores (in kcal/mol).
-
The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to understand the binding mode.
-
This protocol is based on a common method for screening COX inhibitors by measuring the peroxidase activity of the enzyme.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Prepare a solution of Heme, a required cofactor.
-
Prepare a solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of the test compound (EPMC or Indomethacin at various concentrations) or the vehicle solvent (for control wells).
-
Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate followed immediately by 20 µL of arachidonic acid.
-
Shake the plate for a few seconds.
-
-
Data Measurement and Analysis:
-
Immediately measure the absorbance at a wavelength between 590-611 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
References
(E)-Ethyl p-Methoxycinnamate: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Normal Cell Lines
(E)-Ethyl p-methoxycinnamate (EPMC) , a natural compound predominantly isolated from the rhizomes of Kaempferia galanga, has garnered significant attention in oncological research. Its potential as a selective cytotoxic agent against various cancer cell types, while exhibiting lesser toxicity towards normal cells, positions it as a promising candidate for further investigation in cancer therapy. This guide provides a comparative overview of the cytotoxic effects of EPMC on a range of cancerous and normal cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of EPMC across various human cancerous and normal cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) * | Reference |
| Cancerous Cell Lines | ||||||
| CL-6 | Human Cholangiocarcinoma | Bile Duct Cancer | 245.5 | ~1190 | 3.70 | [1] |
| Caco-2 | Human Colon Adenocarcinoma | Colon Cancer | 347.0 | ~1683 | - | [1] |
| HCT-116 | Human Colorectal Carcinoma | Colorectal Cancer | - | - | >6 | [2] |
| B16-F10 | Murine Melanoma | Melanoma | 97.09 | ~471 | - | [2] |
| B16F10-NFκB Luc2 | Murine Melanoma (NFκB reporter) | Melanoma | - | 88.7 | - | [3] |
| A549 | Human Lung Carcinoma | Lung Cancer | 1407.75 | ~6826 | - | |
| HSC-4 | Human Oral Squamous Carcinoma | Oral Cancer | 32.0 | ~155 | - | |
| Normal Cell Lines | ||||||
| OUMS-36T-1F | Human Normal Fibroblast | - | 899.60 | ~4362 | - | |
| CCD-18co | Human Normal Colon Fibroblast | - | - | - | - |
*Selectivity Index (SI): Calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancerous cell line (e.g., IC50 of OUMS-36T-1F / IC50 of CL-6). A higher SI value indicates greater selectivity of the compound for cancer cells.
Experimental Protocols
The evaluation of EPMC's cytotoxicity predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of EPMC. A control group with no EPMC treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways Modulated by this compound
EPMC exerts its cytotoxic effects on cancer cells through the modulation of specific signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting pro-survival pathways.
Induction of Apoptosis
Studies have shown that EPMC induces apoptosis in cancer cells through the activation of effector caspases, such as caspase-3 and caspase-7 . The activation of these caspases is a key event in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death. The induction of apoptosis by EPMC is often dose- and time-dependent.
Inhibition of the NF-κB Pathway
In melanoma cells, EPMC has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. EPMC's inhibitory effect on NF-κB is mediated through the suppression of p38 and Akt phosphorylation , which are upstream regulators of NF-κB activation. By inhibiting this pathway, EPMC can sensitize cancer cells to apoptosis and reduce their metastatic potential.
References
- 1. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (E)-Ethyl p-methoxycinnamate: A Laboratory Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (E)-Ethyl p-methoxycinnamate (CAS No: 24393-56-4), a compound that may be harmful if swallowed and potentially detrimental to the aquatic environment.[1][2][3] Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling practices minimize exposure and prevent contamination.
Recommended PPE:
-
Eye Protection: Wear safety glasses or chemical goggles.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, a dust respirator is recommended.
Always handle the substance in a well-ventilated area, preferably within a laboratory fume hood. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation. After handling, wash hands and any exposed skin thoroughly.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel to a safe location.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup: For solid spills, immediately sweep up the material and place it into a suitable, labeled container for disposal.
-
Decontamination: After the solid material has been removed, decontaminate the spill site. A 10% caustic solution can be used for this purpose, followed by ventilating the area until the disposal is complete.
Disposal Procedures
The primary directive for the disposal of this compound is to act in accordance with all federal, state, and local regulations. This substance should not be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Guidance:
-
Waste Identification: Classify this compound waste as a chemical waste. While not always categorized as hazardous for transport, it is considered harmful if swallowed and potentially harmful to aquatic life.
-
Containerization: Place all waste, including contaminated materials like gloves and paper towels, into a suitable, closed, and clearly labeled container for chemical waste.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing or reducing agents, and strong acids or alkalis.
-
Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. This ensures the substance is managed in an environmentally responsible and compliant manner. Some safety data sheets suggest controlled incineration with flue gas scrubbing as a potential disposal method.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C12H14O3 | |
| Molecular Weight | 206.24 g/mol | |
| Melting Point | 49 °C | |
| Boiling Point | 187 °C at 15 mmHg | |
| Flash Point | 133.8 ± 15.5 °C | |
| Water Solubility | 0.083 g/L | |
| Log Pow (n-Octanol/Water) | 3.02 at 25 °C |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (E)-Ethyl p-methoxycinnamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (E)-Ethyl p-methoxycinnamate in a research environment. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheet recommendations.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or chemical splash goggles. |
| Hand Protection | Protective gloves. |
| Respiratory Protection | Dust respirator. |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial to minimize risks associated with handling this compound.
1. Preparation:
-
Ensure a well-ventilated work area. Whenever possible, work within a laboratory fume hood.[1]
-
Assemble all necessary equipment and materials before starting the procedure.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Handling:
-
Wear all required personal protective equipment as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including excess material, contaminated PPE, and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is made of a compatible material and has a secure lid.
-
Do not mix with incompatible waste streams.
2. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1]
-
Follow all local and institutional regulations for the storage of hazardous chemical waste.
3. Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste material.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Pathway
Caption: Step-by-step disposal process for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
